Product packaging for Elacridar Hydrochloride(Cat. No.:CAS No. 143851-98-3)

Elacridar Hydrochloride

Cat. No.: B1662870
CAS No.: 143851-98-3
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elacridar Hcl (GF120918;  GW0918) is a P-glycoprotein inhibitor, and has been used both in vitro and in vivo as a tool inhibitor of P-glycoprotein (Pgp) to investigate the role of transporters in the disposition of various test molecules.IC50 value:Target: P-glycoproteinIn vitro, GF120918A demonstrated high plasma protein binding across species, although a definitive protein binding evaluation was precluded by poor recovery, particularly in buffer and in mouse, rat, and dog plasma. GF120918A did not demonstrate potent inhibition of several human cytochrome P450 enzymes evaluated in vitro, with IC(50) values well above concentrations anticipated to be achieved in vivo. Together, these data confirm the utility of GF120918A as a tool P-glycoprotein inhibitor in preclinical species and offer additional guidance on preclinical dose regimens likely to produce P-glycoprotein-mediated effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34ClN3O5 B1662870 Elacridar Hydrochloride CAS No. 143851-98-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a P-glycoprotein and BCRP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar hydrochloride (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). These transporters are critical contributors to multidrug resistance (MDR) in oncology and play a significant role in limiting the oral bioavailability and central nervous system (CNS) penetration of numerous therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of Elacridar, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. By effectively blocking the efflux of a wide range of chemotherapeutic and other drugs, Elacridar has been extensively investigated as a chemosensitizer and a pharmacokinetic enhancer.

Introduction: The Challenge of ABC Transporter-Mediated Drug Efflux

P-glycoprotein and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps, actively extruding a diverse array of structurally and functionally unrelated xenobiotics from cells.[1][2] In cancer cells, overexpression of these transporters is a primary mechanism of acquired resistance to chemotherapy.[3] In physiological barriers such as the intestinal epithelium, the blood-brain barrier, and the placenta, P-gp and BCRP limit the absorption and distribution of drugs to their target sites.[4][5]

Elacridar has emerged as a valuable tool in both preclinical research and clinical investigations to overcome these challenges.[6][7] It has been shown to reverse MDR and significantly increase the systemic and target-site exposure of various P-gp and BCRP substrates.[8][9]

Core Mechanism of Action: Inhibition of P-gp and BCRP

Elacridar exerts its inhibitory effect by directly interacting with P-gp and BCRP, thereby preventing the efflux of their substrates. The primary mechanism is believed to be non-competitive inhibition, where Elacridar binds to a site on the transporter that is distinct from the substrate-binding pocket.[6] This interaction is thought to allosterically modulate the transporter's conformation, interfering with the ATP hydrolysis cycle that powers drug efflux.[10] Elacridar has been shown to compete with probes like [3H]azidopine for a common binding site on P-glycoprotein, likely within the transmembrane domains.[6]

Signaling Pathway of P-gp and BCRP Inhibition by Elacridar

The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.

Caption: P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.

Quantitative Data on Elacridar's Inhibitory Potency

The inhibitory potency of Elacridar against P-gp and BCRP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Elacridar
TransporterAssay SystemSubstrate/ProbeIC50 Value (µM)Reference
P-gp[3H]azidopine labeling[3H]azidopine0.16[11]
BCRPVesicle AssayEstrone-3-sulfate0.0198[12]
P-gpDasatinib accumulation in MDCKII-MDR1 cells[14C]dasatinib1.01[12]
BCRPDasatinib accumulation in MDCKII-BCRP1 cells[14C]dasatinib1.01[12]
Table 2: Preclinical In Vivo Efficacy of Elacridar
Animal ModelCo-administered DrugElacridar DoseFold Increase in Plasma ConcentrationFold Increase in Brain-to-Plasma RatioReference
MousePaclitaxel (oral)25 mg/kg (oral)10.7-[13][14]
MouseDocetaxel (oral)25 mg/kg (oral)4-[13][14]
MouseTalinolol5 mg/kg (IV)-2[6][8]
MouseDigoxin5 mg/kg (IV)-4[6][8]
MouseQuinidine5 mg/kg (IV)-38[6][8]
RatQuinidine5 mg/kg (IV)-70[6][8]
RatLapatinib5 mg/kg-1.9 (AUC in brain tissue)[8]
Table 3: Clinical Efficacy of Elacridar
Cancer TypeCo-administered DrugElacridar DoseKey FindingReference
Solid TumorsTopotecan (oral)100 mgAchieved maximal oral bioavailability of topotecan.[15][16]
Cancer PatientsPaclitaxel (oral)Not specifiedSignificantly increased systemic exposure.[6]
Solid TumorsDoxorubicinNot specifiedSignificantly increased exposure to doxorubicinol.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.

P-glycoprotein and BCRP Inhibition Assay using a Cell-Based Accumulation Assay

This protocol describes the use of a fluorescent substrate to measure the inhibitory effect of Elacridar on P-gp or BCRP activity in a cell-based assay.

Experimental Workflow:

start Start seed_cells Seed P-gp or BCRP-overexpressing cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24-48 hours seed_cells->incubate_24h add_elacridar Add varying concentrations of Elacridar incubate_24h->add_elacridar pre_incubate Pre-incubate for 30 minutes add_elacridar->pre_incubate add_substrate Add fluorescent substrate (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP) pre_incubate->add_substrate incubate_1h Incubate for 1 hour add_substrate->incubate_1h wash_cells Wash cells to remove extracellular substrate incubate_1h->wash_cells measure_fluorescence Measure intracellular fluorescence using a plate reader wash_cells->measure_fluorescence analyze_data Analyze data to determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based P-gp/BCRP inhibition assay.

Materials:

  • P-gp or BCRP-overexpressing cells (e.g., MDCKII-MDR1, MDCKII-BCRP) and parental control cells.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • 96-well black, clear-bottom cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Fluorescent substrate stock solution (e.g., Calcein-AM at 1 mM in DMSO for P-gp; Hoechst 33342 at 10 mM in DMSO for BCRP).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the transporter-overexpressing and parental cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere and form a monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of Elacridar in HBSS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).

  • Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash once with HBSS. Add the Elacridar dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate working solution in HBSS at the desired final concentration (e.g., 1 µM Calcein-AM, 5 µM Hoechst 33342). Add the substrate to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: Aspirate the substrate-containing solution and wash the cells three times with ice-cold HBSS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for Calcein; Ex/Em ~350/460 nm for Hoechst 33342).

  • Data Analysis: Subtract the background fluorescence of empty wells. Normalize the fluorescence intensity of the treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the Elacridar concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P-gp ATPase Activity Assay

This assay measures the effect of Elacridar on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.

Materials:

  • P-gp-containing membrane vesicles (commercially available).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).

  • ATP solution (e.g., 100 mM).

  • Elacridar stock solution (10 mM in DMSO).

  • P-gp substrate/activator (e.g., verapamil).

  • Sodium orthovanadate (a general ATPase inhibitor).

  • Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

  • 96-well microplate.

  • Plate reader for absorbance measurement.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, P-gp membrane vesicles (e.g., 5-10 µg protein), and varying concentrations of Elacridar or a known P-gp substrate (as a positive control for stimulation) or inhibitor. Include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATP hydrolysis is linear.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Determine the effect of Elacridar on the basal and substrate-stimulated P-gp ATPase activity.

Bidirectional Transport Assay using Caco-2 Cells

This assay assesses the effect of Elacridar on the polarized transport of a P-gp substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 12-well or 24-well format).

  • Cell culture medium.

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • P-gp substrate (e.g., digoxin, rhodamine 123).

  • Elacridar stock solution.

  • Scintillation counter or LC-MS/MS for substrate quantification.

  • TEER (Transepithelial Electrical Resistance) meter.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.

  • Transport Experiment Setup:

    • Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate with or without Elacridar to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer.

    • Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate with or without Elacridar to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh transport buffer.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the insert, and C0 is the initial substrate concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of Elacridar confirms its inhibitory effect on P-gp.

Logical Framework: Elacridar's Role in Enhancing Drug Efficacy

The following diagram illustrates the logical progression of how Elacridar's mechanism of action leads to improved therapeutic outcomes.

Elacridar Elacridar Administration Inhibition Inhibition of P-gp and BCRP at physiological barriers and tumor cells Elacridar->Inhibition Increased_Absorption Increased Oral Bioavailability of Substrate Drugs Inhibition->Increased_Absorption Increased_Distribution Increased Distribution to Target Tissues (e.g., Brain, Tumors) Inhibition->Increased_Distribution Increased_Intracellular_Conc Increased Intracellular Concentration of Substrate Drugs in Target Cells Increased_Absorption->Increased_Intracellular_Conc Increased_Distribution->Increased_Intracellular_Conc Enhanced_Efficacy Enhanced Therapeutic Efficacy (e.g., Overcoming MDR, Improved CNS drug effect) Increased_Intracellular_Conc->Enhanced_Efficacy Outcome Improved Clinical Outcomes Enhanced_Efficacy->Outcome

Caption: Logical flow of Elacridar's action to enhance drug efficacy.

Conclusion

This compound is a powerful and specific dual inhibitor of P-glycoprotein and BCRP. Its mechanism of action, centered on the blockade of drug efflux, has been robustly characterized through a variety of in vitro and in vivo models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize Elacridar to overcome multidrug resistance and improve the pharmacokinetic profiles of a wide range of therapeutic agents. Further research into the clinical applications of Elacridar holds significant promise for enhancing the efficacy of existing and novel therapies in oncology and other fields where P-gp and BCRP present a formidable barrier to successful treatment.

References

Elacridar Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in oncology and in restricting the penetration of xenobiotics across physiological barriers such as the blood-brain barrier.[4][5] This technical guide provides an in-depth overview of the research applications of elacridar, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Elacridar's ability to modulate the pharmacokinetics and biodistribution of various therapeutic agents makes it an invaluable tool in preclinical and clinical research.[6][7]

Core Mechanism of Action

Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP.[3] These transporters are expressed in various tissues, including cancer cells, the luminal membrane of the intestinal epithelium, and the endothelial cells of the blood-brain barrier. By binding to these transporters, elacridar blocks their ability to pump a wide range of substrates, including many chemotherapeutic drugs and other small molecules, out of the cell or across tissue barriers. This inhibition leads to increased intracellular or tissue concentrations of the co-administered substrate drugs, thereby enhancing their efficacy or enabling them to reach previously inaccessible sites.[2][4]

Key Research Applications

Overcoming Multidrug Resistance in Oncology

A primary application of elacridar is in reversing MDR in cancer cells that overexpress P-gp and/or BCRP.[1][2] Co-administration of elacridar with chemotherapeutic agents that are substrates for these transporters can re-sensitize resistant cancer cell lines to treatment.

  • In Vitro Studies : Elacridar has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of various anticancer drugs in resistant cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar restored sensitivity to paclitaxel and doxorubicin.[4] Similarly, in topotecan-resistant ovarian cancer cells overexpressing BCRP, elacridar markedly decreased the IC50 of topotecan.[2]

  • In Vivo Studies : In xenograft models, the combination of elacridar with chemotherapeutics has demonstrated enhanced anti-tumor activity compared to the chemotherapeutic agent alone.[8]

Enhancing Drug Penetration Across the Blood-Brain Barrier

The blood-brain barrier (BBB) expresses high levels of P-gp and BCRP, which actively restrict the entry of many drugs into the central nervous system (CNS). Elacridar is widely used as a research tool to investigate the role of these transporters at the BBB and to enhance the brain penetration of CNS-targeted therapies.[6][7]

  • Preclinical Models : Studies in rodents have shown that co-administration of elacridar significantly increases the brain-to-plasma concentration ratio of P-gp and BCRP substrates. For example, elacridar has been shown to increase the brain penetration of drugs like loperamide, quinidine, digoxin, and talinolol by several fold.[7][9] This is a critical strategy for developing treatments for brain tumors and other CNS disorders.[6]

Improving Oral Bioavailability of Drugs

P-gp and BCRP in the apical membrane of intestinal enterocytes can limit the oral absorption of their substrates by pumping them back into the intestinal lumen. Elacridar can inhibit this intestinal efflux, thereby increasing the oral bioavailability of co-administered drugs.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the effects of elacridar.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

Cell LineResistant toCo-administered DrugElacridar Concentration (µM)IC50 without Elacridar (ng/mL)IC50 with Elacridar (ng/mL)Fold Re-sensitizationReference
A2780PR1PaclitaxelPaclitaxel0.17554.66162[4]
A2780PR2PaclitaxelPaclitaxel0.119704.96397[4]
A2780PR1PaclitaxelDoxorubicin0.1203322.889[4]
A2780PR2PaclitaxelDoxorubicin0.1629262.1101[4]
A2780TR1TopotecanTopotecan0.1204.6818.8110.88[2]
A2780TR1TopotecanTopotecan1.0204.6815.2913.39[2]
A2780TR2TopotecanTopotecan0.1132.0019.116.91[2]
A2780TR2TopotecanTopotecan1.0132.0011.1111.88[2]

Table 2: In Vivo Effect of Elacridar on Brain Penetration of P-gp/BCRP Substrates

Animal ModelSubstrate DrugElacridar DoseRoute of AdministrationFold Increase in Brain-to-Plasma RatioReference
MouseQuinidine5 mg/kgIntravenous38[7]
MouseDigoxin5 mg/kgIntravenous4[7]
MouseTalinolol5 mg/kgIntravenous2[7]
RatQuinidine5 mg/kgIntravenous70[7]
RatLoperamide1.0 mg/kgIntravenous3.5[9]
MouseSunitinib100 mg/kgOral~12[6]

Experimental Protocols

MTT Assay for Cell Viability and Drug Resistance

This protocol is used to assess the effect of elacridar on the cytotoxicity of a chemotherapeutic agent against cancer cell lines.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • 96-well plates

  • Chemotherapeutic agent

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of elacridar (e.g., 0.1 µM or 1 µM).

  • Remove the culture medium from the wells and add the drug solutions. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Calcein-AM Efflux Assay for P-gp/BCRP Activity

This assay measures the function of efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Calcein-AM.

Materials:

  • Cells grown in a 96-well plate

  • Calcein-AM

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Wash the cells with HBSS.

  • Pre-incubate the cells with elacridar at various concentrations (or a fixed concentration) for 30-60 minutes at 37°C.

  • Add Calcein-AM (final concentration typically 1-5 µM) to the wells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.

  • Increased fluorescence in elacridar-treated cells compared to controls indicates inhibition of efflux.

In Vivo Pharmacokinetic Study for Brain Penetration

This protocol outlines a typical experiment to assess the effect of elacridar on the brain distribution of a test compound in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound (P-gp/BCRP substrate)

  • This compound

  • Dosing vehicles

  • Blood collection supplies

  • Tissue homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimate the animals for at least one week.

  • Divide the animals into two groups: control (vehicle + test compound) and elacridar-treated (elacridar + test compound).

  • Administer elacridar (e.g., 5 mg/kg, IV, or 100 mg/kg, oral) at a specified time before the test compound (e.g., 30 minutes).

  • Administer the test compound at a defined dose and route.

  • Collect blood and brain samples at various time points post-dose.

  • Process the plasma and homogenize the brain tissue.

  • Extract the test compound from the plasma and brain homogenates.

  • Quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).

Visualizations

Signaling Pathway Diagram

cluster_Intracellular Intracellular Space Drug Chemotherapeutic Drug (P-gp/BCRP Substrate) Pgp_BCRP P-gp / BCRP (Efflux Pump) Drug->Pgp_BCRP Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Effect Pgp_BCRP->Drug ADP ADP + Pi Pgp_BCRP->ADP ATP ATP ATP->Pgp_BCRP Energy Source Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition

Caption: Mechanism of Elacridar in overcoming drug efflux.

Experimental Workflow Diagram

start Start: In Vitro Drug Resistance Study cell_culture 1. Culture Sensitive & Resistant Cancer Cells start->cell_culture treatment 2. Treat with Chemotherapeutic +/- Elacridar cell_culture->treatment viability_assay 3. Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis 4. Analyze Data & Calculate IC50 Values viability_assay->data_analysis conclusion Conclusion: Assess Re-sensitization Effect data_analysis->conclusion

References

Elacridar Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Elacridar hydrochloride is a potent, orally active inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two key efflux transporters that contribute to multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as GF120918A, is an acridonecarboxamide derivative.[4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name N-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride
Molecular Formula C34H34ClN3O5
Molecular Weight 600.10 g/mol [1][3][5]
CAS Number 143851-98-3[1][2][3][5]
Appearance Yellow powder[6]
Melting Point >198°C (decomposes)[6]
Solubility DMSO: 12 mg/mL (20 mM)[3], Water: 0.00281 mg/mL[5]
Storage Store at -20°C[1][3][6]

The structure of this compound consists of a tricyclic acridine core, which is characteristic of this class of compounds.[4]

Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance is a significant challenge in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[3][7][8] These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.

Elacridar functions by directly inhibiting the activity of P-gp and BCRP.[3][7][8] By blocking these efflux pumps, Elacridar increases the intracellular accumulation and retention of co-administered anticancer drugs, effectively resensitizing resistant cancer cells to treatment. This mechanism has been shown to enhance the efficacy of various cytotoxic drugs, including doxorubicin and vincristine.[3]

Elacridar_Mechanism_of_Action cluster_membrane Cell Membrane Pgp_BCRP P-gp / BCRP (Efflux Pumps) Chemo_ext Chemotherapeutic Drug (Extracellular) Pgp_BCRP->Chemo_ext Efflux Chemo_ext->Pgp_BCRP Enters cell Chemo_int Chemotherapeutic Drug (Intracellular) Cell_Death Cancer Cell Death Chemo_int->Cell_Death Induces Elacridar Elacridar Elacridar->Pgp_BCRP Inhibits

Elacridar's inhibition of P-gp/BCRP efflux pumps.

Experimental Protocols

In Vivo Assessment of P-gp Mediated Efflux at the Blood-Brain Barrier

A simplified rodent model can be used to screen for a test compound's susceptibility to P-gp mediated efflux at the blood-brain barrier (BBB).[9][10]

Methodology:

  • Animal Model: Male CD-1 mice or Sprague-Dawley rats are used.[9]

  • Groups: Animals are divided into two groups: one receiving the P-gp substrate (probe) alone and the other receiving Elacridar prior to the probe substrate.

  • Dosing: Elacridar is administered intravenously at 5 mg/kg, 30 minutes before the administration of the probe substrate.[9][10]

  • Sample Collection: Blood and brain samples are collected at various time points (e.g., 1, 3, 5, and 7 hours) after probe administration.[9]

  • Sample Processing: Brain tissue is homogenized in phosphate-buffered saline (PBS).[9] Plasma is separated from blood by centrifugation.

  • Analysis: The concentrations of the probe substrate in plasma and brain homogenates are determined using UPLC-MS/MS.[9]

in_vivo_workflow start Start animal_prep Acclimate Rodents (Mice or Rats) start->animal_prep grouping Divide into Control and Elacridar Groups animal_prep->grouping elacridar_dose Administer Elacridar (5 mg/kg, IV) to Elacridar Group grouping->elacridar_dose wait Wait 30 minutes elacridar_dose->wait probe_dose Administer P-gp Substrate (Probe Drug) to Both Groups wait->probe_dose sampling Collect Blood and Brain Samples at Timed Intervals probe_dose->sampling processing Process Samples: - Homogenize Brain - Separate Plasma sampling->processing analysis Analyze Drug Concentration (UPLC-MS/MS) processing->analysis end End analysis->end

Workflow for an in vivo P-gp efflux study.
In Vitro Cell Viability and Protein Expression Analysis

The effect of Elacridar on cell viability and the expression of ABC transporters can be assessed in cancer cell lines.[2]

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, 786-O) are cultured under standard conditions.[2]

  • Cell Viability Assay: Cells are treated with varying concentrations of Elacridar (e.g., 0.001-1 µM) for a specified duration (e.g., 2 hours), and cell viability is measured using a standard assay like MTT.[2]

  • Protein Expression Analysis: Cells are treated with Elacridar (e.g., 5 µM) for 24 hours.[2] Cell lysates are then prepared, and the expression levels of P-gp and BCRP are determined by Western blotting.

  • Intracellular Accumulation Assay: To assess the functional inhibition of efflux pumps, cells are treated with Elacridar (5 µM) for 24 hours, followed by incubation with a fluorescent substrate of P-gp/BCRP (e.g., 99mTc-MIBI).[2] Intracellular accumulation of the substrate is then measured.

Formulation of Amorphous Solid Dispersions (ASDs)

Due to its low aqueous solubility, this compound often requires formulation development to improve its oral bioavailability.[11] One approach is the creation of amorphous solid dispersions.

Methodology:

  • Solvent-Removal Method: this compound and a suitable polymer (e.g., povidone K30) and surfactant (e.g., sodium dodecyl sulfate) are dissolved in an organic solvent like DMSO.[12]

  • Freeze Drying: The solution is then freeze-dried to remove the solvent, resulting in an amorphous solid dispersion powder.[12]

  • Dissolution Testing: The dissolution profile of the ASD is compared to that of crystalline this compound in a simulated intestinal fluid to evaluate the enhancement in solubility.[12]

logical_relationship problem Problem: Low aqueous solubility and poor oral bioavailability of many anticancer drugs due to P-gp/BCRP efflux. solution Solution: Co-administration with an inhibitor of P-gp and BCRP. problem->solution Leads to elacridar This compound: A potent dual inhibitor of P-gp and BCRP. solution->elacridar Identifies mechanism Mechanism: Blocks efflux pumps, increasing intracellular drug concentration. elacridar->mechanism Acts via outcome Outcome: Enhanced efficacy of co-administered drugs and overcoming of multidrug resistance. mechanism->outcome Results in

Logical progression from problem to solution.

References

An In-depth Technical Guide on Elacridar Hydrochloride's Role in Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a primary obstacle to the successful chemotherapeutic treatment of cancer. A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters by cancer cells.[1][2] These transmembrane proteins function as ATP-dependent efflux pumps, actively expelling a wide array of structurally diverse cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3]

Two of the most clinically relevant ABC transporters implicated in MDR are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[2] Elacridar Hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of both P-gp and BCRP.[4][5][6][7] This guide provides a comprehensive technical overview of Elacridar's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in reversing multidrug resistance.

Core Mechanism of Action

Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located in the cell membrane.[6] It is believed to act as a competitive or non-competitive inhibitor, binding to the transporters and preventing them from effectively pumping chemotherapeutic drugs out of the cell.[2] This inhibition leads to a significant increase in the intracellular accumulation and retention of co-administered anticancer agents, thereby restoring their cytotoxic effects in resistant cells.[4]

The primary role of Elacridar is to act as a "chemosensitizer" or "bioenhancer," re-sensitizing resistant cancer cells to conventional chemotherapy.[1][3] Its dual-inhibitor nature makes it particularly valuable, as tumors can co-express multiple ABC transporters.

Elacridar_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-gp (ABCB1) Transporter Chemo_out Chemotherapy (e.g., Paclitaxel) BCRP BCRP (ABCG2) Transporter Chemo_out->Pgp Efflux Blocked Chemo_out->BCRP Efflux Blocked Chemo_in Increased Intracellular Chemotherapy Chemo_out->Chemo_in Increased Accumulation Elacridar Elacridar Elacridar->Pgp Inhibits Elacridar->BCRP Inhibits CellDeath Apoptosis / Cell Death Chemo_in->CellDeath Induces

Caption: Mechanism of Elacridar in overcoming multidrug resistance.

Quantitative Data: Efficacy of Elacridar

The efficacy of Elacridar is quantified by its ability to reduce the IC50 (half-maximal inhibitory concentration) of cytotoxic drugs in resistant cell lines. This "fold-reversal" or "sensitization" factor is a key metric for its chemosensitizing potential.

Table 1: Reversal of Paclitaxel (PAC) and Doxorubicin (DOX) Resistance in Ovarian Cancer Cell Lines

Data below shows the potentiation of PAC and DOX by Elacridar in PAC-resistant A2780PR1 and A2780PR2 cell lines.

Cell LineDrugElacridar Conc. (µM)IC50 (ng/mL)Fold Decrease in IC50
A2780PR1 PAC0755-
0.14.66162-fold [1]
1.04.04187-fold [1]
A2780PR2 PAC01970-
0.14.96397-fold [1]
1.04.07483-fold [1]
A2780PR1 DOX02033-
0.144.446-fold [1]
1.050.041-fold [1]
A2780PR2 DOX06292-
0.167.893-fold [1]
1.062.1101-fold [1]

Note: Elacridar showed no significant effect on the IC50 of Cisplatin, a non-P-gp substrate, confirming its specific mechanism of action.[1][8]

Table 2: Reversal of Topotecan (TOP) Resistance in Ovarian Cancer Cell Lines

Data below shows the potentiation of TOP by Elacridar in TOP-resistant A2780TR1 and A2780TR2 cell lines, which overexpress BCRP.

Cell LineDrugElacridar Conc. (µM)IC50 (ng/mL)Fold Decrease in IC50
A2780TR1 TOP0204.68-
0.118.8110.9-fold [8][9]
1.015.2913.4-fold [8][9]
5.012.0517.0-fold [8][9]
A2780TR2 TOP0132.00-
0.119.116.9-fold [8][9]
1.011.1111.9-fold [8][9]
5.07.6117.4-fold [8][9]
Table 3: In Vivo Efficacy - Enhancement of Brain Penetration

Elacridar's inhibition of P-gp and BCRP at the blood-brain barrier (BBB) significantly increases the brain-to-plasma (B/P) ratio of co-administered drugs.

SpeciesP-gp SubstrateElacridar TreatmentFold Increase in B/P Ratio
MouseQuinidine5 mg/kg IV Elacridar38-fold [10][11]
MouseDigoxin5 mg/kg IV Elacridar4-fold [10][11]
MouseTalinolol5 mg/kg IV Elacridar2-fold [10][11]
RatQuinidine5 mg/kg IV Elacridar70-fold [10][11]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This protocol determines the concentration at which a drug inhibits cell proliferation by 50% (IC50) and assesses the reversal of resistance by Elacridar.

Methodology:

  • Cell Seeding: Plate cells (e.g., 2x10³ to 5x10³ cells/well) in 96-well plates and allow them to adhere for 24-48 hours.[2][12]

  • Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., Paclitaxel) and Elacridar in culture medium.

  • Treatment: Treat cells with:

    • Cytotoxic drug alone across a range of concentrations.

    • Cytotoxic drug in combination with a fixed concentration of Elacridar (e.g., 0.1 µM or 1.0 µM).[1]

    • Vehicle control (e.g., 0.1% DMSO).[13]

  • Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a humidified incubator.[2][12]

  • Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well.[2] Incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[13][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine IC50 values using non-linear regression.

Cytotoxicity_Workflow start Start seed Seed Cells in 96-Well Plate start->seed adhere Incubate 24-48h (Allow Adhesion) seed->adhere treat Treat Cells: - Drug Alone - Drug + Elacridar - Vehicle Control adhere->treat incubate Incubate 72h treat->incubate add_mts Add MTS/MTT Reagent incubate->add_mts read Measure Absorbance (Plate Reader) add_mts->read analyze Calculate IC50 Values & Fold Reversal read->analyze end End analyze->end

Caption: Workflow for a typical in vitro cytotoxicity assay.
ABC Transporter ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp or BCRP in isolated membrane vesicles. Substrates typically stimulate ATPase activity, which can then be inhibited by compounds like Elacridar.

Methodology:

  • Membrane Preparation: Use purified membrane vesicles from Sf9 or mammalian cells overexpressing the target transporter (e.g., P-gp or BCRP).[15]

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles (e.g., 5-10 µg protein) with assay buffer.

  • Compound Addition:

    • Activation Assay: Add various concentrations of the test compound (Elacridar) to measure its effect on basal ATPase activity.

    • Inhibition Assay: Add a known transporter substrate/stimulator (e.g., Verapamil for P-gp) followed by various concentrations of the inhibitor (Elacridar).[16]

  • Initiate Reaction: Start the reaction by adding Mg-ATP. Incubate at 37°C for 15-30 minutes.[17]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS).

  • Phosphate Detection: Add a colorimetric reagent to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]

  • Measurement: Read the absorbance at a wavelength between 630-850 nm.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity (total activity minus activity in the presence of sodium orthovanadate, a potent ATPase inhibitor) and determine the concentration of Elacridar that causes 50% inhibition (IC50).

Drug Transport/Accumulation Assay (Calcein-AM or Rhodamine 123 Assay)

This assay visually or quantitatively measures the function of efflux pumps by monitoring the accumulation of a fluorescent substrate.

Methodology:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or flow cytometry tubes).

  • Inhibitor Pre-incubation: Treat cells with Elacridar (e.g., 0.1-5 µM) or vehicle control and incubate for 30-60 minutes at 37°C.[9]

  • Substrate Loading: Add a fluorescent substrate of P-gp/BCRP (e.g., Calcein-AM, Rhodamine 123, or Hoechst 33342).[8]

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

  • Washing: Wash cells with ice-cold PBS to remove extracellular substrate and stop the transport process.

  • Measurement:

    • Fluorescence Microscopy: Visualize and capture images of intracellular fluorescence.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.[1]

    • Plate Reader: Measure fluorescence intensity in a 96-well format.

  • Data Analysis: Compare the fluorescence accumulation in Elacridar-treated cells to control cells. A higher fluorescence signal in the presence of Elacridar indicates potent inhibition of efflux.[4]

Logical_Flow start MDR Cancer Cell (P-gp/BCRP Overexpression) chemo Administer Chemotherapy (e.g., Paclitaxel) start->chemo elacridar Co-administer Elacridar start->elacridar Intervention efflux Rapid Drug Efflux via P-gp/BCRP chemo->efflux inhibition Elacridar Inhibits P-gp and BCRP low_conc Low Intracellular Drug Concentration efflux->low_conc resistance Chemotherapy Resistance (Treatment Failure) low_conc->resistance elacridar->inhibition accumulation Increased Intracellular Drug Accumulation inhibition->accumulation cytotoxicity Enhanced Cytotoxicity accumulation->cytotoxicity sensitization Re-sensitization to Chemotherapy (Treatment Success) cytotoxicity->sensitization

Caption: Logical flow from drug resistance to re-sensitization by Elacridar.

Conclusion and Future Directions

This compound is a robust and highly effective dual inhibitor of P-gp and BCRP, two key mediators of multidrug resistance in cancer. Its ability to significantly increase the intracellular concentration of various chemotherapeutic agents translates into a potent re-sensitization of resistant cancer cells, as demonstrated by extensive in vitro and in vivo data.[1][10] The experimental protocols detailed herein provide a standardized framework for evaluating Elacridar and other potential MDR modulators. While clinical development has faced challenges, the compelling preclinical evidence underscores the therapeutic potential of inhibiting ABC transporters.[18] Future research may focus on novel drug delivery systems to improve Elacridar's bioavailability and targeted delivery, potentially unlocking its full clinical utility in overcoming one of oncology's most persistent challenges.[6]

References

Elacridar Hydrochloride for blood-brain barrier penetration studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Elacridar Hydrochloride for Blood-Brain Barrier Penetration Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound (HCl), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It details its mechanism of action, applications, and experimental protocols for assessing and enhancing drug penetration across the blood-brain barrier (BBB).

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for drug delivery to the CNS. A key component of this barrier is the expression of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2)[2][3]. These transporters actively pump a wide variety of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells, thus severely limiting their CNS accumulation[2][4].

Elacridar (also known as GF120918 or GF120918A) is a third-generation, orally active, and potent dual inhibitor of P-gp and BCRP[3][5][6]. Its ability to block these efflux pumps makes it an invaluable tool in preclinical research for two primary purposes:

  • To investigate whether a drug candidate is a substrate of P-gp and/or BCRP.

  • To enhance the CNS penetration of substrate drugs, potentially improving the treatment of brain tumors and other CNS disorders[4][7].

This document serves as a technical resource, consolidating key data and methodologies for the effective use of Elacridar in BBB penetration studies.

Chemical and Physical Properties

This compound is a yellow powder with poor aqueous solubility, a property that influences its formulation and bioavailability[7][8][9]. Due to the instability of its solutions, fresh preparation for each experiment is recommended[6].

PropertyValueReference
Full Chemical Name N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide hydrochloride[2][3]
Synonyms GF120918, GF120918A[2][5]
CAS Number 143851-98-3[3][8]
Molecular Formula C₃₄H₃₃N₃O₅·HCl[3]
Molecular Weight 600.1 g/mol [2][3]
Appearance Yellow powder[9]
Solubility Soluble in DMSO. Poorly soluble in water.[3][7][8]
Storage Store powder at -20°C[3][9]

Mechanism of Action at the Blood-Brain Barrier

Elacridar functions by competitively inhibiting the P-gp and BCRP transporters located on the luminal membrane of the brain endothelial cells[2]. These transporters utilize ATP hydrolysis to actively efflux substrates from the cell interior back into the bloodstream[2]. By blocking this mechanism, Elacridar allows co-administered drugs that are P-gp/BCRP substrates to bypass this efflux, leading to significantly higher concentrations within the brain parenchyma.

Interestingly, Elacridar itself is a substrate for P-gp and BCRP. This results in a nonlinear, dose-dependent brain distribution; as the administered dose of Elacridar increases, it begins to saturate its own efflux transporters, leading to a disproportionately large increase in its own brain concentration[4][10]. This self-saturating property is a key consideration when designing experiments to achieve maximal inhibition of the transporters.

G cluster_BBB Brain Endothelial Cell (BBB) cluster_Brain Brain Parenchyma (CNS) Pgp P-gp / BCRP Efflux Pump Drug Drug Substrate Pgp->Drug Efflux b_node Therapeutic Concentration Drug->Pgp Efflux Drug->b_node Limited Penetration Elacridar Elacridar Elacridar->Pgp Inhibits

Mechanism of Elacridar at the Blood-Brain Barrier.

Quantitative Data on Efficacy

The co-administration of Elacridar has been shown to dramatically increase the brain-to-plasma (B/P) ratio of numerous P-gp and BCRP substrates. The following table summarizes key findings from various preclinical studies, demonstrating the potent effect of Elacridar on enhancing CNS drug exposure.

Probe SubstrateAnimal ModelElacridar Dose & RouteKey FindingReference
Quinidine Mouse5 mg/kg, IV38-fold increase in B/P ratio[11][12][13]
Quinidine Rat5 mg/kg, IV70-fold increase in B/P ratio[11][12][13]
Digoxin Mouse5 mg/kg, IV4-fold increase in B/P ratio[11][12][13]
Talinolol Mouse5 mg/kg, IV2-fold increase in B/P ratio[11][12][13]
Paclitaxel Mouse25 mg/kg, Oral2.75-fold increase in B/P ratio (from 0.08 to 0.22)[14]
Docetaxel MouseNot SpecifiedBrain concentration increased to 59% of that in P-gp knockout mice
Sunitinib Mouse100 mg/kg, Oral12-fold increase in brain penetration[7]
EAI045 Mouse50 mg/kg, Oral5.4-fold increase in B/P ratio[15]
Lapatinib RatNot Specified86.5% increase in brain AUC₀-∞
Erlotinib Mouse10-50 mg/kg, OralB/P ratio increased from 0.09 to 0.25-0.37 [16]

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo studies with Elacridar.

In Vivo Protocol: Assessing BBB Efflux in Rodents

This protocol provides a generalized framework for determining if a test compound is a P-gp/BCRP substrate by measuring the impact of Elacridar on its B/P ratio[11][12].

Objective: To quantify the change in a test compound's brain and plasma concentrations following P-gp/BCRP inhibition by Elacridar.

Materials:

  • Animals: Male FVB or C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g).

  • Inhibitor: this compound.

  • Test Compound: The drug being investigated.

  • Vehicles:

    • Intravenous (IV): A solution of DMSO, propylene glycol, and saline (e.g., 2:2:1 v/v/v)[7].

    • Oral (PO): A suspension in 0.5% hydroxypropylmethylcellulose (HPMC) with 1% Tween 80[7].

  • Equipment: Dosing syringes, cardiac puncture supplies, brain harvesting tools, homogenizer, centrifuge, UPLC-MS/MS system.

Methodology:

  • Dosing Solution Preparation:

    • Prepare Elacridar and the test compound in the appropriate vehicle on the day of the experiment. Vortex and sonicate as needed to ensure complete dissolution or a homogenous suspension.

  • Animal Grouping and Administration:

    • Acclimate animals for at least 3 days prior to the study.

    • Divide animals into two main groups (n=4 per time point):

      • Group 1 (Control): Administer vehicle, followed by the test compound.

      • Group 2 (Treatment): Administer Elacridar, followed by the test compound.

    • Elacridar Dosing: Administer Elacridar typically 30-60 minutes before the test compound[11][12].

      • Recommended IV Dose: 2.5 - 5 mg/kg[4][11].

      • Recommended Oral Dose: 10 - 100 mg/kg[7][15].

    • Administer the test compound via the desired route (e.g., IV or PO).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-test compound administration), euthanize animals via an approved method (e.g., CO₂ asphyxiation)[4][7].

    • Immediately perform cardiac puncture to collect whole blood into heparinized tubes[4].

    • Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.

    • Carefully excise the brain, wash with cold saline, blot dry, and flash-freeze in liquid nitrogen[4]. Store all samples at -80°C until analysis.

  • Sample Processing:

    • Plasma: Centrifuge blood samples (e.g., 7500g for 10 minutes at 4°C) to separate plasma[4].

    • Brain Homogenate: Weigh the frozen brain tissue and homogenize it in a fixed volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, PBS)[12].

  • Bioanalysis:

    • Determine the concentrations of the test compound in plasma and brain homogenate samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[11][12].

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (B/P Ratio) for each animal:

      • B/P Ratio = (Concentration in Brain Homogenate) / (Concentration in Plasma)

    • Calculate the mean B/P ratio for each group at each time point.

    • The fold-increase in brain penetration is determined by dividing the mean B/P ratio of the Elacridar-treated group by the mean B/P ratio of the control group. A statistically significant increase (e.g., >2-fold) is strong evidence that the test compound is a P-gp and/or BCRP substrate.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study using Elacridar.

G A 1. Animal Acclimation & Grouping C 3. Administration (Control vs. Elacridar Group) A->C B 2. Dosing Preparation (Elacridar & Test Compound) B->C D 4. Sample Collection (Blood & Brain at Time Points) C->D E 5. Sample Processing (Plasma Separation & Brain Homogenization) D->E F 6. Bioanalysis (LC-MS/MS Quantification) E->F G 7. Data Analysis (Calculate B/P Ratios & Fold-Increase) F->G H Conclusion: Compound is an Efflux Substrate? G->H

Standard workflow for an in vivo Elacridar study.

Decision Framework for Using Elacridar

Researchers can use a logical decision-making process to determine when and how to incorporate Elacridar into their drug discovery pipeline.

G A Is CNS penetration of my compound low? B Compound likely has poor physicochemical properties or is an efflux substrate. A->B Yes C Assess P-gp/BCRP substrate potential. (e.g., in vitro MDCK-MDR1/BCRP cell assays) B->C D Is it a substrate? C->D E Low CNS penetration is likely not P-gp/BCRP mediated. Investigate other factors (metabolism, etc.). D->E No F Conduct in vivo study with Elacridar to confirm efflux and quantify the potential for CNS enhancement. D->F Yes G Does Elacridar significantly increase the B/P ratio? F->G H Conclusion: Efflux limits BBB penetration. Consider co-dosing strategy or chemical modification of compound. G->H Yes I Conclusion: In vivo efflux is not the primary barrier. Re-evaluate in vitro data and other mechanisms. G->I No

Decision tree for investigating low brain penetration.

References

Elacridar Hydrochloride: A Technical Guide to its Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacridar hydrochloride (formerly known as GF120918A) is a potent, third-generation, dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are key players in the phenomenon of multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from tumor cells and limiting their efficacy.[1][3] Furthermore, their expression at physiological barriers, such as the blood-brain barrier (BBB), significantly restricts the penetration of many drugs into the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical applications of Elacridar, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to support researchers in leveraging this critical tool for drug development.

Mechanism of Action

Elacridar functions as a non-competitive inhibitor of P-gp and BCRP.[4] It binds to the transporters and is thought to modulate their ATPase activity, thereby inhibiting the energy-dependent efflux of substrate drugs.[4][5] This leads to increased intracellular and tissue concentrations of co-administered therapeutic agents, effectively reversing MDR and enhancing drug distribution to target sites.[5][6]

Preclinical Applications

Overcoming Multidrug Resistance in Oncology

A primary application of Elacridar in preclinical research is the reversal of MDR in various cancer models. By inhibiting P-gp and BCRP, Elacridar re-sensitizes resistant cancer cells to a multitude of chemotherapeutic drugs.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

Cell LineCancer TypeChemotherapeutic AgentElacridar Concentration (µM)IC50 Fold ReductionReference
A2780PR1Ovarian CancerPaclitaxel0.1162[5]
A2780PR2Ovarian CancerPaclitaxel0.1397[5]
A2780PR1Ovarian CancerDoxorubicin0.146[5]
A2780PR2Ovarian CancerDoxorubicin0.192.8[5]
A2780TR1Ovarian CancerTopotecan0.110.88[7]
A2780TR2Ovarian CancerTopotecan0.16.91[7]
K562-RCChronic Myeloid LeukemiaImatinib0.255[8]
K562-RDChronic Myeloid LeukemiaImatinib0.2510[8]
Enhancing Central Nervous System (CNS) Drug Penetration

The expression of P-gp and BCRP at the blood-brain barrier (BBB) is a major obstacle for the delivery of drugs to the CNS. Elacridar has been extensively used in preclinical models to inhibit these transporters at the BBB, thereby increasing the brain penetration of various therapeutic agents.

Table 2: In Vivo Efficacy of Elacridar in Enhancing Brain Drug Penetration

Animal ModelDrugElacridar DoseRoute of AdministrationBrain-to-Plasma Ratio Fold IncreaseReference
MouseTalinolol5 mg/kgIV2[9][10]
MouseDigoxin5 mg/kgIV4[9][10]
MouseQuinidine5 mg/kgIV38[9][10]
RatQuinidine5 mg/kgIV70[9][10]
MouseEAI045OralOral5.4[11]
RatLapatinib5 mg/kgIP1.86 (AUC)[12]

Signaling Pathways

The overexpression of P-gp and BCRP in cancer cells is often regulated by complex signaling pathways. Understanding these pathways is crucial for developing effective strategies to combat MDR. Elacridar's inhibitory action directly counteracts the functional consequences of these pathways.

Pgp_Signaling_Pathway P-glycoprotein (P-gp) Upregulation and Inhibition cluster_upstream Upstream Signaling cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Cytokines Cytokines MAPK MAPK Pathway Cytokines->MAPK Chemotherapy Chemotherapeutic Drugs Chemotherapy->PI3K_Akt Chemotherapy->MAPK NFkB NF-κB PI3K_Akt->NFkB HIF1a HIF-1α PI3K_Akt->HIF1a MAPK->NFkB Pgp P-glycoprotein (P-gp) (ABCB1 Gene) NFkB->Pgp Upregulates Transcription HIF1a->Pgp Upregulates Transcription MDR Multidrug Resistance Pgp->MDR Causes Elacridar Elacridar Elacridar->Pgp Inhibits Efflux

Caption: P-gp upregulation pathway and Elacridar's point of intervention.

BCRP_Signaling_Pathway BCRP Upregulation and Inhibition cluster_stimuli Cellular Stress & Signals cluster_bcrp_pathways Regulatory Pathways cluster_bcrp_transcription Transcriptional & Post-Translational Regulation cluster_bcrp_downstream Functional Outcome Hypoxia Hypoxia HIF1a_BCRP HIF-1α Hypoxia->HIF1a_BCRP Hormones Hormones (e.g., Estrogen) ER Estrogen Receptor (ER) Hormones->ER Xenobiotics Xenobiotics AhR Aryl Hydrocarbon Receptor (AhR) Xenobiotics->AhR PI3K_Akt_BCRP PI3K/Akt Pathway Pim1 Pim-1 Kinase PI3K_Akt_BCRP->Pim1 Activates BCRP BCRP (ABCG2 Gene) AhR->BCRP Upregulates Transcription ER->BCRP Upregulates Transcription HIF1a_BCRP->BCRP Upregulates Transcription Pim1->BCRP Promotes Trafficking & Dimerization DrugEfflux Drug Efflux BCRP->DrugEfflux Mediates Elacridar_BCRP Elacridar Elacridar_BCRP->BCRP Inhibits Efflux

Caption: BCRP regulation and the inhibitory action of Elacridar.

Experimental Protocols

In Vitro Multidrug Resistance Reversal Assay (MTT Assay)

This protocol outlines a common method to assess the ability of Elacridar to reverse MDR in cancer cell lines.

Workflow:

MTT_Workflow MTT Assay Workflow for MDR Reversal A 1. Seed Cells (e.g., 3.0 x 10^3 cells/well in 96-well plate) B 2. Incubate for 24h A->B C 3. Treat Cells - Chemotherapeutic alone - Chemotherapeutic + Elacridar - Elacridar alone - Vehicle control B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 10 µL/well) D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan (e.g., 100 µL DMSO/well) F->G H 8. Measure Absorbance (e.g., 540 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT-based MDR reversal assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (both drug-sensitive and resistant lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Elacridar (e.g., 0.1-1 µM).[5] Include controls for the chemotherapeutic agent alone, Elacridar alone, and vehicle.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent with and without Elacridar. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with Elacridar.

In Vivo Pharmacokinetic Study for Brain Penetration

This protocol describes a general procedure to evaluate the effect of Elacridar on the brain distribution of a test compound in rodents.

Workflow:

PK_Workflow In Vivo Brain Penetration Pharmacokinetic Workflow A 1. Animal Acclimatization B 2. Group Assignment - Group 1: Test Compound alone - Group 2: Elacridar + Test Compound A->B C 3. Elacridar Administration (e.g., 5 mg/kg IV, 0.5h prior to test compound) B->C Group 2 D 4. Test Compound Administration (e.g., IV or Oral) B->D Group 1 C->D E 5. Sample Collection at Time Points (Blood and Brain) D->E F 6. Sample Processing (Plasma separation, Brain homogenization) E->F G 7. Bioanalysis (e.g., LC-MS/MS) F->G H 8. Pharmacokinetic Analysis (Calculate Brain-to-Plasma Ratio) G->H

Caption: General workflow for an in vivo pharmacokinetic study of brain penetration.

Detailed Steps:

  • Animal Dosing: Administer Elacridar to one group of animals (e.g., mice or rats) at a dose known to inhibit P-gp and BCRP (e.g., 5 mg/kg, IV). The control group receives the vehicle.[9][10]

  • Test Compound Administration: After a specified pretreatment time (e.g., 30 minutes), administer the test compound to both groups.[9][10]

  • Sample Collection: At various time points post-administration of the test compound, collect blood and brain samples.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.[10]

  • Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.[10]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve (AUC) for the brain and plasma (AUCbrain/AUCplasma).[9] A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP at the BBB.

Conclusion

This compound is an indispensable tool in preclinical drug discovery and development. Its potent and dual inhibition of P-gp and BCRP provides researchers with a reliable method to investigate and overcome multidrug resistance in cancer and to enhance the delivery of drugs to the central nervous system. The data and protocols presented in this guide offer a solid foundation for the effective application of Elacridar in a research setting, ultimately contributing to the development of more effective therapeutic strategies.

References

Elacridar Hydrochloride: A Technical Guide to a Potent Chemosensitizer in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of anticancer drugs from tumor cells. Elacridar hydrochloride (GF120918A), a potent third-generation, non-competitive inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizing agent. By blocking the activity of these efflux pumps, Elacridar increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and a discussion of its potential role in modern oncology.

Introduction

This compound, also known as GF120918A, is a synthetic acridonecarboxamide derivative developed to overcome MDR in cancer.[1] Unlike first and second-generation MDR inhibitors, Elacridar exhibits high potency and specificity with a more favorable side-effect profile.[2] It functions as a dual inhibitor of two of the most clinically relevant ABC transporters: P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[3][4] These transporters are responsible for the efflux of a broad spectrum of chemotherapeutic drugs, including taxanes, anthracyclines, and topoisomerase inhibitors.[1][5]

Mechanism of Action

Elacridar non-competitively inhibits the function of P-gp and BCRP.[2] It is believed to interact with the transmembrane domains of these transporters, modulating their ATPase activity and locking them in a conformation that is unable to bind to or transport their substrates.[2] This inhibition leads to the intracellular accumulation of chemotherapeutic agents that are substrates of these pumps, ultimately restoring their ability to induce cell death in resistant cancer cells.

Figure 1: Mechanism of Action of Elacridar

Preclinical and Clinical Data

A substantial body of preclinical and clinical evidence supports the potential of Elacridar as a chemosensitizer.

In Vitro Efficacy

Numerous studies have demonstrated the ability of Elacridar to reverse MDR in various cancer cell lines. The tables below summarize key quantitative data from these studies.

Table 1: Reversal of Paclitaxel Resistance by Elacridar in Ovarian Cancer Cell Lines [5]

Cell LineTreatmentIC50 (ng/mL)Fold Reversal of Resistance
A2780PR1 Paclitaxel alone755-
Paclitaxel + 0.1 µM Elacridar4.66162-fold
Paclitaxel + 1 µM Elacridar4.66162-fold
A2780PR2 Paclitaxel alone1970-
Paclitaxel + 0.1 µM Elacridar4.07483-fold
Paclitaxel + 1 µM Elacridar4.07483-fold

Table 2: Reversal of Doxorubicin Resistance by Elacridar in Ovarian Cancer Cell Lines [5]

Cell LineTreatmentIC50 (ng/mL)Fold Reversal of Resistance
A2780PR1 Doxorubicin alone2033-
Doxorubicin + 0.1 µM Elacridar50.041-fold
Doxorubicin + 1 µM Elacridar50.041-fold
A2780PR2 Doxorubicin alone6292-
Doxorubicin + 0.1 µM Elacridar62.1101-fold
Doxorubicin + 1 µM Elacridar62.1101-fold

Table 3: Reversal of Topotecan Resistance by Elacridar in Ovarian Cancer Cell Lines [1]

Cell LineTreatmentIC50 (ng/mL)Fold Reversal of Resistance
A2780TR1 Topotecan alone204.68-
Topotecan + 0.1 µM Elacridar18.8110.88-fold
Topotecan + 1 µM Elacridar15.2913.65-fold
Topotecan + 5 µM Elacridar12.0516.98-fold
A2780TR2 Topotecan alone132.00-
Topotecan + 0.1 µM Elacridar19.116.91-fold
Topotecan + 1 µM Elacridar11.1111.88-fold
Topotecan + 5 µM Elacridar7.6117.59-fold
In Vivo and Clinical Studies

Preclinical in vivo studies have shown that co-administration of Elacridar increases the plasma concentration and bioavailability of chemotherapeutic agents.[5] For instance, in mice, oral co-administration of Elacridar with paclitaxel and docetaxel significantly increased their plasma concentrations.[5]

Clinical trials have further substantiated these findings. A Phase I study in cancer patients demonstrated that Elacridar significantly increases the systemic exposure to orally administered topotecan, with the apparent oral bioavailability increasing from approximately 40% to over 97% with a 1000 mg dose of Elacridar.[6] Another study established that a 100 mg dose of Elacridar is sufficient to achieve complete oral bioavailability of topotecan.[7] The most common side effect observed in these trials was neutropenia.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the chemosensitizing effects of Elacridar.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the chemotherapeutic agent alone or in combination with a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

  • Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.[8]

Figure 2: MTT Assay Workflow A Seed cells in 96-well plate B Treat with drug +/- Elacridar A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Read absorbance at 540 nm F->G H Calculate IC50 G->H

Figure 2: MTT Assay Workflow
P-glycoprotein Activity Assay (Flow Cytometry)

This assay measures the efflux pump activity of P-gp using fluorescent substrates like Rhodamine 123 or Calcein-AM.

Protocol using Rhodamine 123:

  • Harvest cancer cells and adjust the cell density to 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with or without Elacridar at the desired concentration for 30 minutes at 37°C.

  • Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1-20 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in fresh PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 507 nm, Emission: 529 nm). Increased fluorescence in Elacridar-treated cells indicates inhibition of P-gp-mediated efflux.[9]

Western Blot for P-glycoprotein Expression

This technique is used to detect and quantify the expression level of the P-gp protein.

Protocol:

  • Lyse treated and untreated cancer cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 7.5% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against P-gp (e.g., at a 1:400 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1-3 hours at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Quantitative Real-Time PCR (Q-PCR) for MDR1 Gene Expression

Q-PCR is used to measure the expression level of the MDR1 gene, which encodes for P-gp.

Protocol:

  • Isolate total RNA from treated and untreated cancer cells using a suitable RNA purification kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform Q-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.[1]

Signaling Pathways and Future Directions

The overexpression of ABC transporters is often linked to the activation of various intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][11] While Elacridar directly targets the efflux pumps, its downstream effects on these signaling pathways are an area of active investigation. Furthermore, the role of cancer stem cells (CSCs), which often exhibit high levels of ABC transporter expression, in drug resistance is a critical area of research.[12] Elacridar's ability to inhibit P-gp and BCRP may also sensitize CSCs to chemotherapy, offering a potential strategy to target this resilient cell population.

Figure 3: Interplay of Signaling, Resistance, and Elacridar cluster_pathways Pro-survival Signaling PI3K PI3K/Akt/mTOR Pathway MDR1 Increased MDR1/ABCG2 Expression PI3K->MDR1 CSC Cancer Stem Cell Pathways CSC->MDR1 Resistance Multidrug Resistance MDR1->Resistance Elacridar Elacridar Elacridar->Resistance Inhibition

Figure 3: Interplay of Signaling, Resistance, and Elacridar

Future research should focus on elucidating the intricate connections between Elacridar-mediated ABC transporter inhibition and key oncogenic signaling pathways. Combination therapies involving Elacridar, conventional chemotherapeutics, and targeted signaling inhibitors may offer a powerful approach to overcoming MDR and improving patient outcomes.

Conclusion

This compound is a potent dual inhibitor of P-gp and BCRP that has demonstrated significant potential as a chemosensitizer in a variety of preclinical and clinical settings. Its ability to reverse multidrug resistance by increasing intracellular concentrations of anticancer drugs makes it a valuable tool in oncology research and a promising candidate for further clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer.

References

The Pharmacodynamics of Elacridar Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3][4][5][6] These transporters are expressed in various tissues, including the intestine, liver, kidneys, and the blood-brain barrier, where they play a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many therapeutic agents.[7][8][9][10] By inhibiting P-gp and BCRP, elacridar can significantly alter the pharmacokinetics of co-administered drugs, leading to increased oral bioavailability and enhanced penetration into sanctuary sites such as the central nervous system.[6][7][10][11][12] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its investigation.

Mechanism of Action

Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP.[7][10] P-glycoprotein, an ATP-dependent efflux pump, actively transports a broad range of substrates out of cells, thereby reducing their intracellular concentration.[7][10] Increased expression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR) in cancer.[7][10] Similarly, BCRP is another ABC transporter that contributes to MDR and limits the distribution of its substrates. Elacridar is thought to act as a non-competitive inhibitor, potentially by binding to an allosteric site on the transporters and modulating their ATPase activity, which is essential for substrate transport.[13][14]

The following diagram illustrates the inhibitory effect of Elacridar on P-gp and BCRP at the cellular level.

cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Substrate Pgp->Drug_out ATP-dependent Efflux BCRP BCRP BCRP->Drug_out ATP-dependent Efflux Drug_in Drug Substrate Drug_in->Pgp Drug_in->BCRP Drug_out->Drug_in Passive Diffusion Elacridar Elacridar Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition start Start cell_culture Culture Transfected Cell Line (e.g., MDCKII-MDR1) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of Elacridar cell_culture->pre_incubation substrate_add Add P-gp/BCRP Substrate (e.g., [14C]dasatinib) pre_incubation->substrate_add incubation Incubate for a defined period substrate_add->incubation terminate Terminate transport (wash with cold buffer) incubation->terminate lysis Lyse cells terminate->lysis quantify Quantify intracellular substrate lysis->quantify analysis Calculate IC50 quantify->analysis end End analysis->end start Start acclimatize Acclimatize Animals start->acclimatize grouping Divide into Control and Elacridar-treated Groups acclimatize->grouping elacridar_admin Administer Elacridar to Experimental Group grouping->elacridar_admin substrate_admin Administer Drug Substrate to All Groups elacridar_admin->substrate_admin sampling Collect Blood and Brain Samples at Time Points substrate_admin->sampling processing Process Samples (Plasma and Brain Homogenate) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_pd_analysis Pharmacokinetic and Brain Penetration Analysis analysis->pk_pd_analysis end End pk_pd_analysis->end

References

Methodological & Application

Elacridar Hydrochloride: In Vivo Experimental Protocols for P-gp/BCRP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2)[1][2]. These ATP-binding cassette (ABC) transporters are highly expressed at physiological barriers, such as the blood-brain barrier, and in various tumor cells, where they actively efflux a wide range of substrates, limiting drug efficacy and contributing to multidrug resistance[3][4]. In preclinical in vivo research, elacridar is an invaluable tool to investigate the role of P-gp and BCRP in drug disposition and to enhance the delivery of therapeutic agents to target tissues[1][3]. These application notes provide detailed protocols for the in vivo administration of elacridar in rodent models to assess its impact on the pharmacokinetics and tissue distribution of co-administered drugs.

Data Presentation

Elacridar Dosage and Administration Routes in Rodents

The following table summarizes common dosage regimens and administration routes for this compound in mice and rats, as reported in various preclinical studies.

SpeciesRoute of AdministrationDosage RangeVehicle/FormulationReference
Mouse Intravenous (IV)2.5 - 10 mg/kg10% DMAC, 40% PEG-400, 30% HPβCD, 20% water[5]
0.5 - 10 mg/kgDMSO, propylene glycol, water (4:4:2 v/v/v)[2]
Intraperitoneal (IP)5 - 100 mg/kgMicroemulsion[6]
5 mg/kgFreshly dissolved in vehicle[7]
Oral (PO)50 - 100 mg/kgNot specified[1][8]
Rat Intravenous (IV)5 mg/kg10% DMAC, 40% PEG-400, 30% HPβCD, 20% water[5]
8.9 mg/hr/kg (infusion)DMAC, PEG-400, HPβCD, saline (1:4:3:2 v/v/v/v)[9]
Intraperitoneal (IP)5 mg/kgFreshly dissolved in vehicle[10]

DMAC: Dimethylacetamide, PEG-400: Polyethylene glycol 400, HPβCD: Hydroxypropyl-beta-cyclodextrin

Pharmacokinetic Parameters of Elacridar in Mice

This table presents key pharmacokinetic parameters of elacridar following different administration routes in mice.

Route of AdministrationDose (mg/kg)Absolute Bioavailability (%)Terminal Half-life (h)Brain-to-Plasma Partition Coefficient (Kp,brain)Reference
Intravenous (IV) 2.5100~40.82[1][6]
Intraperitoneal (IP) 1001~40.43[1][6]
Oral (PO) 10022~204.31[1][6]
Effects of Elacridar on P-gp Substrate Brain Accumulation

This table illustrates the impact of elacridar co-administration on the brain-to-plasma concentration ratio of known P-gp substrates.

SpeciesP-gp SubstrateElacridar Dose and RouteFold Increase in Brain/Plasma RatioReference
Mouse Digoxin5 mg/kg IV4-fold[5]
Quinidine5 mg/kg IV38-fold[5]
Talinolol5 mg/kg IV2-fold[5]
EAI04550 mg/kg PO5.4-fold[8]
Rat Quinidine5 mg/kg IV70-fold[5]
Lapatinib5 mg/kg IP1.87-fold (AUC in brain tissue)[10]

Experimental Protocols

Protocol 1: Screening for P-gp Mediated Efflux at the Blood-Brain Barrier in Mice

This protocol is designed to assess whether a test compound is a substrate for P-gp at the blood-brain barrier.

Materials:

  • This compound

  • Test compound (P-gp substrate) and a non-substrate (e.g., atenolol) as a negative control[5].

  • Vehicle for dissolution (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water)[5].

  • Male FVB or similar strain mice (n=3-4 per time point per group).

  • Standard laboratory equipment for intravenous injections, blood collection, and tissue harvesting.

  • UPLC-MS/MS or other suitable bioanalytical instrumentation.

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week with free access to food and water under a 12-hour light/dark cycle[5].

  • Drug Formulation: Prepare fresh solutions of elacridar and the test compounds in the chosen vehicle on the day of the experiment[11].

  • Dosing:

    • Divide mice into two main groups: a control group receiving the vehicle and a treatment group receiving elacridar.

    • Administer elacridar intravenously (e.g., 5 mg/kg) via the tail vein[5].

    • Thirty minutes after elacridar or vehicle administration, administer the P-gp substrate (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg) intravenously[5].

  • Sample Collection:

    • At predetermined time points (e.g., 1, 3, 5, and 7 hours) post-substrate administration, euthanize the animals[5].

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately at 2600g for 5 minutes at 4°C to separate plasma[5].

    • Perfuse the animals with saline and harvest the brain. Blot the brain dry and weigh it[5].

    • Store plasma and brain samples at -80°C until analysis.

  • Sample Processing and Analysis:

    • Homogenize the brain tissue in 4 volumes (w/v) of phosphate-buffered saline (PBS)[5].

    • Analyze the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point and the area under the curve (AUC) for both brain and plasma. A significant increase in the Kp or brain AUC in the elacridar-treated group compared to the control group indicates that the test compound is a P-gp substrate.

Visualizations

G cluster_workflow In Vivo P-gp Inhibition Workflow A Animal Acclimatization B Drug Formulation (Elacridar & Test Compound) A->B C Group Allocation (Vehicle vs. Elacridar) B->C D Elacridar/Vehicle Administration (e.g., 5 mg/kg IV) C->D E P-gp Substrate Administration (30 min post-Elacridar) D->E F Sample Collection (Blood & Brain at Time Points) E->F G Sample Processing (Plasma Separation & Brain Homogenization) F->G H Bioanalysis (UPLC-MS/MS) G->H I Data Analysis (Brain/Plasma Ratio Calculation) H->I

Caption: Workflow for assessing P-gp mediated efflux in vivo.

Protocol 2: Investigating the Impact of Elacridar on the Oral Bioavailability of a Co-administered Drug

This protocol is designed to determine if P-gp/BCRP inhibition by elacridar enhances the oral absorption of a test drug.

Materials:

  • This compound

  • Test drug (potential P-gp/BCRP substrate)

  • Vehicle suitable for oral administration

  • Male wild-type mice

  • Equipment for oral gavage, blood collection, and sample processing.

  • UPLC-MS/MS or equivalent analytical instrument.

Procedure:

  • Animal Preparation and Drug Formulation: As described in Protocol 1.

  • Dosing:

    • Divide animals into two groups: control and elacridar-treated.

    • Administer elacridar orally (e.g., 50 mg/kg)[8]. To account for the time to reach peak plasma concentration, elacridar is often administered 3 hours prior to the test drug[8]. The control group receives the vehicle.

    • Administer the test drug orally (e.g., 20 mg/kg) to both groups[8].

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after test drug administration.

    • Process blood to obtain plasma as described in Protocol 1.

  • Sample Analysis: Quantify the test drug concentration in plasma samples using a validated bioanalytical method.

  • Data Analysis:

    • Construct plasma concentration-time profiles for both groups.

    • Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • A significant increase in Cmax and/or AUC in the elacridar-treated group suggests that P-gp/BCRP inhibition enhances the oral bioavailability of the test drug.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane (e.g., Blood-Brain Barrier) PGP P-gp / BCRP Efflux Pump Drug_out Drug (Extracellular) PGP->Drug_out Efflux Drug_out->PGP Binding Drug_in Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->PGP Elacridar Elacridar Elacridar->Inhibition Inhibition->PGP Inhibition

Caption: Mechanism of Elacridar-mediated P-gp/BCRP inhibition.

Conclusion

This compound is a critical tool for in vivo studies aimed at understanding and overcoming P-gp and BCRP-mediated drug efflux. The protocols outlined here provide a framework for investigating the impact of these transporters on drug distribution to the brain and on oral bioavailability. Appropriate selection of animal models, dosing regimens, and analytical methods are crucial for obtaining reliable and reproducible results. These studies are essential in the early stages of drug discovery and development, particularly for central nervous system-targeted therapies and oncology.

References

Application Notes and Protocols for Co-administration of Elacridar with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-administration of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, with the chemotherapeutic agent paclitaxel. The information compiled is intended to guide researchers in designing and executing experiments to explore the synergistic effects of this drug combination in overcoming multidrug resistance (MDR) in cancer therapy.

Introduction

Paclitaxel is a widely used antineoplastic agent that functions by promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.[1][2] However, its efficacy is often limited by the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, also known as ABCB1).[1][3] P-gp acts as an efflux pump, actively removing paclitaxel and other xenobiotics from cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[4][5]

Elacridar (also known as GG918 or GF120918) is a third-generation, non-competitive inhibitor of P-gp and BCRP.[1][6] By blocking the function of these efflux pumps, Elacridar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents that are P-gp substrates.[1][2] The co-administration of Elacridar with paclitaxel aims to increase the intracellular and systemic exposure of paclitaxel, thereby enhancing its antitumor activity.[6][7]

Mechanism of Action

The primary mechanism underlying the synergistic effect of Elacridar and paclitaxel is the inhibition of P-gp-mediated drug efflux. Paclitaxel is a known substrate of P-gp.[2] In resistant cancer cells overexpressing P-gp, paclitaxel is actively transported out of the cell, preventing it from reaching its intracellular target, the microtubules. Elacridar binds to P-gp and inhibits its transport function.[5] This leads to an accumulation of paclitaxel within the cancer cell, allowing it to exert its cytotoxic effects. In addition to its role in cancer cells, P-gp is also expressed in normal tissues such as the intestinal epithelium and the blood-brain barrier, where it limits the oral absorption and central nervous system penetration of its substrates, respectively.[4][6] Elacridar can also inhibit P-gp in these tissues, leading to increased oral bioavailability and brain distribution of co-administered drugs.[6][8]

cluster_cell Cancer Cell Paclitaxel_in Paclitaxel (extracellular) Paclitaxel_intra Paclitaxel (intracellular) Paclitaxel_in->Paclitaxel_intra Diffusion Microtubules Microtubules Paclitaxel_intra->Microtubules Stabilization Pgp P-glycoprotein (P-gp) Paclitaxel_intra->Pgp Substrate Apoptosis Apoptosis Microtubules->Apoptosis Induces Pgp->Paclitaxel_in Efflux Elacridar Elacridar Elacridar->Pgp Inhibition A Seed cells in 96-well plate B Prepare Paclitaxel serial dilutions A->B C Prepare Paclitaxel + Elacridar dilutions A->C D Treat cells with drug solutions B->D C->D E Incubate for 48-72 hours D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Dissolve formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J A Fast mice for 2 hours B Administer oral Elacridar (or vehicle) A->B C Administer oral Paclitaxel (15 min later) B->C D Collect blood samples at specified time points C->D E Euthanize mice and harvest tissues D->E F Analyze Paclitaxel concentration in plasma and tissues E->F G Calculate pharmacokinetic parameters F->G

References

Application Notes and Protocols: Enhancing Brain Penetration of Tyrosine Kinase Inhibitors with Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the treatment of brain malignancies and metastases, limiting the efficacy of many systemically administered therapeutic agents, including numerous tyrosine kinase inhibitors (TKIs). The BBB is equipped with efflux transporters, primarily P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which actively pump a wide range of xenobiotics, including many TKIs, out of the brain. This results in sub-therapeutic concentrations of these drugs at their intended site of action.

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-gp and BCRP.[1][2] By blocking the function of these efflux transporters at the BBB, Elacridar can significantly increase the brain penetration and accumulation of co-administered TKI substrates.[3] These application notes provide a comprehensive overview of the use of Elacridar to enhance the central nervous system (CNS) delivery of TKIs, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

Elacridar functions as a competitive inhibitor of P-gp and BCRP at the BBB.[3] TKIs that are substrates for these transporters are actively effluxed from the endothelial cells of the BBB back into the bloodstream, which restricts their entry into the brain parenchyma. When co-administered, Elacridar binds to P-gp and BCRP, preventing them from transporting the TKI. This inhibition of efflux leads to a significant increase in the concentration of the TKI in the brain.[4]

cluster_0 Blood-Brain Barrier Endothelial Cell cluster_1 Blood Vessel cluster_2 Brain Parenchyma TKI_blood TKI Pgp_BCRP P-gp / BCRP Efflux Transporters TKI_blood->Pgp_BCRP Binds to Elacridar_blood Elacridar Elacridar_blood->Pgp_BCRP Inhibits Pgp_BCRP->TKI_blood Efflux TKI_brain TKI Pgp_BCRP->TKI_brain Increased Penetration TKI_brain_parenchyma Increased TKI Concentration TKI_blood_vessel TKI in Bloodstream Elacridar_blood_vessel Elacridar in Bloodstream

Figure 1: Mechanism of Elacridar at the BBB.

Data Presentation

The co-administration of Elacridar has been shown to significantly increase the brain-to-plasma ratio of various TKIs in preclinical studies. The following tables summarize the quantitative data from key experiments.

TKIAnimal ModelElacridar Dose & RouteTKI Dose & RouteFold Increase in Brain-to-Plasma RatioReference
Dasatinib Wild-type Mice--4.4[5]
Sunitinib Wild-type Mice100 mg/kg, oral-~12[3]
Lapatinib Rats5 mg/kg100 mg/kg1.86 (AUC0-∞)[5]
EAI045 Wild-type Mice50 mg/kg, oral20 mg/kg, oral5.4[6]
CompoundAnimal ModelAdministration RouteDoseBrain-to-Plasma Partition Coefficient (Kp,brain)Reference
Elacridar FVB Wild-type MiceIntravenous2.5 mg/kg0.82[3][7]
Elacridar FVB Wild-type MiceIntraperitoneal100 mg/kg0.43[3][7]
Elacridar FVB Wild-type MiceOral100 mg/kg4.31[3][7]

Experimental Protocols

In Vivo Rodent Model for Assessing P-gp Mediated Efflux at the BBB

This protocol is adapted from established methods to evaluate the effect of Elacridar on the brain accumulation of a test TKI.[8][9][10]

1. Animal Models:

  • Wild-type mice (e.g., FVB) or rats are commonly used.

  • For comparison, P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), or dual knockout mice can be utilized to confirm the role of these transporters.[11]

2. Drug Formulation and Administration:

  • Elacridar Formulation:

    • For intravenous (IV) administration, Elacridar can be dissolved in a vehicle such as a mixture of dimethyl sulfoxide (DMSO), propylene glycol, and saline.[3]

    • For oral or intraperitoneal (IP) administration, a suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3]

  • TKI Formulation: The TKI should be formulated according to its solubility characteristics, often in a vehicle compatible with the chosen route of administration.

  • Administration:

    • Elacridar is typically administered 30 minutes to 2 hours prior to the TKI to allow for sufficient inhibition of the efflux transporters.[8][9]

    • The route of administration for both Elacridar and the TKI can be intravenous, oral, or intraperitoneal, depending on the experimental design.[3]

3. Dosing:

  • Elacridar: Doses can range from 5 mg/kg to 100 mg/kg, depending on the route of administration and the desired level of transporter inhibition.[3][8]

  • TKI: The TKI dose will be specific to the compound and the goals of the study.

4. Sample Collection:

  • At predetermined time points after TKI administration, animals are euthanized.

  • Blood is collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.

  • The brain is perfused with saline to remove residual blood, then harvested.

5. Sample Analysis:

  • Plasma and brain tissue are processed and analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the TKI and Elacridar.

6. Data Analysis:

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

  • Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles.

  • Compare the Kp and AUC values between the group receiving the TKI alone and the group receiving the TKI with Elacridar pre-treatment.

cluster_0 Experimental Workflow start Start animal_prep Animal Preparation (e.g., Wild-type mice) start->animal_prep elacridar_admin Elacridar Administration animal_prep->elacridar_admin wait Waiting Period (30 min - 2 hr) elacridar_admin->wait tki_admin TKI Administration wait->tki_admin sample_collection Sample Collection (Blood & Brain) tki_admin->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis data_analysis Data Analysis (Kp, AUC) analysis->data_analysis end End data_analysis->end

Figure 2: In Vivo Experimental Workflow.

Conclusion

The use of Elacridar as a tool to inhibit P-gp and BCRP at the blood-brain barrier offers a promising strategy to enhance the brain concentration of TKIs. The data and protocols presented here provide a framework for researchers and drug development professionals to design and execute studies aimed at improving the treatment of CNS malignancies. Careful consideration of dosing, timing, and route of administration is crucial for maximizing the effectiveness of this approach. Further research and clinical investigation are warranted to translate these preclinical findings into effective therapeutic strategies for patients.

References

Reversing Doxorubicin Resistance in Cancer Cells Using Elacridar Hydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Elacridar Hydrochloride to reverse doxorubicin resistance in cancer cell lines. Elacridar is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] By inhibiting these efflux pumps, Elacridar restores the intracellular concentration and cytotoxic efficacy of chemotherapeutic agents like doxorubicin.[1][4][5]

Mechanism of Action

Multidrug resistance is a significant obstacle in cancer chemotherapy. A primary mechanism underlying this resistance is the overexpression of ABC transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of cancer cells.[1][5][6] This reduces the intracellular drug concentration, rendering the treatment ineffective. Doxorubicin is a known substrate of P-gp.[1][5]

Elacridar (GF120918) functions as a competitive inhibitor at the drug-binding site of P-gp and BCRP, thereby preventing the efflux of doxorubicin and other substrate drugs.[1][7][8] This leads to increased intracellular accumulation of doxorubicin, restoring its ability to induce apoptosis and cell death in resistant cancer cells.[9][10]

cluster_0 Doxorubicin-Resistant Cancer Cell cluster_1 Reversal of Resistance with Elacridar Dox_in Doxorubicin (Extracellular) Pgp P-glycoprotein (P-gp) Dox_in->Pgp Enters Cell Dox_intra Intracellular Doxorubicin (Low Concentration) Dox_in->Dox_intra Dox_out Doxorubicin (Effluxed) Pgp->Dox_out ATP-dependent Efflux Apoptosis_neg Cell Survival Dox_intra->Apoptosis_neg Insufficient for Apoptosis Dox_in_2 Doxorubicin Dox_intra_2 Intracellular Doxorubicin (High Concentration) Dox_in_2->Dox_intra_2 Enters & Accumulates Elacridar Elacridar Pgp_inhibited P-gp (Inhibited) Elacridar->Pgp_inhibited Inhibits Apoptosis_pos Apoptosis Dox_intra_2->Apoptosis_pos Induces

Mechanism of Elacridar in overcoming P-gp mediated doxorubicin resistance.

Quantitative Data Summary

The following tables summarize the effective concentrations of Elacridar and its impact on the half-maximal inhibitory concentration (IC50) of doxorubicin in various doxorubicin-resistant cancer cell lines, as reported in in vitro studies.

Table 1: Effective Concentrations of Elacridar for Reversing Doxorubicin Resistance

Cell LineCancer TypeElacridar Concentration (µM)Reference
A2780PR1, A2780PR2Ovarian Cancer0.1 - 1[1][11]
MCF-7/ADRBreast CancerNot specified, used in co-loaded nanoparticles[9][10]
P388/DOXLeukemiaNot specified for in vitro, effective in vivo[1][12]
Drug-resistant prostate cancer cell linesProstate CancerNot specified[1]
Hepatoblastoma cell line with high MDR1HepatoblastomaNot specified[1]
K562, LAMA-84Chronic Myeloid Leukemia0.25[13]
786-ORenal Cell Carcinoma2.5[7]

Table 2: Effect of Elacridar on Doxorubicin IC50 in Resistant Cell Lines

Cell LineDoxorubicin IC50 (ng/mL)Doxorubicin + Elacridar IC50 (ng/mL)Fold-Change in SensitivityReference
A2780PR26292Not explicitly stated, but significant sensitization observed101-fold decrease in resistance compared to sensitive line[1]
HL60/DNR (Daunorubicin-resistant)Not specified for Doxorubicin40-fold decrease with 0.1 µM Elacridar40[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Elacridar on the cytotoxicity of doxorubicin in resistant cells.

Materials:

  • Doxorubicin-sensitive and -resistant cancer cell lines

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • This compound (GF120918)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin in complete medium.

    • Prepare solutions of doxorubicin in combination with a fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM or 1 µM).[1][11] A preliminary experiment to determine the non-toxic concentration of Elacridar alone is recommended.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells with Elacridar only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7][11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for doxorubicin alone and in combination with Elacridar.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Doxorubicin +/- Elacridar incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance dissolve->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Workflow for the MTT cell viability assay.

Protocol 2: Drug Accumulation Assay (Flow Cytometry)

This protocol measures the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, to assess the inhibitory effect of Elacridar on P-gp function.[9][10]

Materials:

  • Doxorubicin-sensitive and -resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency, then harvest and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Elacridar Pre-incubation: Aliquot the cell suspension and treat with Elacridar (e.g., 1 µM) for 1 hour at 37°C. Include an untreated control.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL to both Elacridar-treated and untreated cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer. Measure the mean fluorescence intensity (MFI) of Rhodamine 123.

  • Data Analysis: Compare the MFI of Elacridar-treated cells to untreated cells. An increase in MFI in the treated group indicates inhibition of P-gp and increased intracellular accumulation of the fluorescent substrate.

Protocol 3: Western Blot for P-glycoprotein (ABCB1) Expression

This protocol is to confirm the expression of P-glycoprotein in the resistant cell lines.

Materials:

  • Doxorubicin-sensitive and -resistant cancer cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ABCB1/P-gp

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer, quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity of P-gp in resistant cells to that in sensitive cells. Use the loading control for normalization.

These protocols provide a framework for investigating the potential of this compound to reverse doxorubicin resistance in vitro. For successful and reproducible results, it is crucial to optimize these protocols for your specific experimental setup.

References

Application of Elacridar in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elacridar (GF120918) is a potent third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2] These transporters are highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and kidney, as well as in tumor cells.[3][4] They play a crucial role in drug disposition and are often responsible for poor oral bioavailability, limited central nervous system (CNS) penetration, and multidrug resistance (MDR) in cancer chemotherapy.[3][5] Elacridar's ability to inhibit P-gp and BCRP makes it an invaluable tool in pharmacokinetic (PK) studies to investigate the influence of these transporters on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6][7]

This application note provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals on utilizing Elacridar in pharmacokinetic studies.

Mechanism of Action

Elacridar functions as a non-competitive inhibitor of P-gp and BCRP.[3] It binds to the transporters, likely at a site distinct from the substrate-binding site, and modulates their ATPase activity, thereby inhibiting their efflux function.[3] This leads to increased intracellular concentrations of co-administered substrate drugs in tissues where these transporters are expressed. By blocking P-gp and BCRP-mediated efflux, Elacridar can significantly enhance the oral bioavailability and brain penetration of susceptible compounds.[7][8]

Elacridar_Mechanism cluster_membrane Cell Membrane Pgp_BCRP P-gp / BCRP (Efflux Transporter) Drug_out Drug (Extracellular) Pgp_BCRP->Drug_out Efflux Drug_out->Pgp_BCRP Binds Drug_in Drug (Intracellular) Drug_in->Pgp_BCRP Increased\nTherapeutic Effect Increased Therapeutic Effect Drug_in->Increased\nTherapeutic Effect Elacridar Elacridar Elacridar->Pgp_BCRP Inhibits

Caption: Mechanism of Elacridar action.

Applications in Pharmacokinetic Studies

Elacridar is a versatile tool employed in various stages of drug discovery and development:

  • To Elucidate the Role of P-gp and BCRP in Drug Disposition: By comparing the pharmacokinetics of a drug in the presence and absence of Elacridar, researchers can determine the extent to which P-gp and/or BCRP limit its absorption and distribution.[6]

  • To Enhance Oral Bioavailability: For orally administered drugs that are substrates of intestinal P-gp and BCRP, co-administration with Elacridar can increase their systemic exposure.[7]

  • To Improve Brain Penetration: Elacridar can be used to overcome the blood-brain barrier's efflux mechanisms, thereby increasing the concentration of CNS-targeted drugs in the brain.[4][9]

  • To Overcome Multidrug Resistance: In oncology, Elacridar can re-sensitize resistant cancer cells to chemotherapeutic agents that are P-gp or BCRP substrates.[1]

Quantitative Data on Elacridar's Effect on Pharmacokinetics

The following table summarizes the impact of Elacridar co-administration on the pharmacokinetic parameters of various drugs from preclinical and clinical studies.

Co-administered DrugSpecies/ModelElacridar DoseFold Increase in Plasma AUCFold Increase in Brain Penetration (Kp or Brain-to-Plasma Ratio)Reference
PaclitaxelHuman-Significant increase-[3]
TopotecanHuman-Significant increase-[1]
DoxorubicinHuman-Significant increase in doxorubicinol-[1]
LapatinibRat--1.9 (AUC in brain tissue)[9]
ImatinibMouse-1.54.2[10]
EAI045Mouse10 mg/kg, p.o.Markedly enhancedSignificantly enhanced[11]
DigoxinMouse5 mg/kg, i.v.No significant effect on clearance4 (brain concentration)[2]
QuinidineRat---[2]
LoperamideRat8.9 mg/hr/kg infusion-46 (in vivo efflux ratio)[6][12]
VerapamilRat8.9 mg/hr/kg infusion-17.5 (in vivo efflux ratio)[6][12]
GlyburideRat8.9 mg/hr/kg infusion-5.4 (in vivo efflux ratio)[6][12]
DantroleneRat8.9 mg/hr/kg infusion-4.2 (in vivo efflux ratio)[6][12]

Experimental Protocols

Below are generalized protocols for in vitro and in vivo studies using Elacridar. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro P-gp/BCRP Inhibition Assay (Cell-based)

This protocol describes a method to assess the ability of a test compound to be a substrate of P-gp or BCRP and the inhibitory effect of Elacridar.

Materials:

  • MDCKII cells stably transfected with human or rodent P-gp or BCRP, and the corresponding parental cell line.

  • Transwell inserts.

  • Test compound and Elacridar.

  • Fluorescent substrate for P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).

  • Cell culture medium.

  • Fluorescence plate reader.

Protocol:

  • Seed MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with assay buffer.

  • Pre-incubate the cells with either assay buffer alone (control) or assay buffer containing Elacridar (e.g., 1-10 µM) for 30-60 minutes.

  • Add the fluorescent substrate or test compound to the apical (donor) chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • For studies with a test compound, also collect samples from the apical chamber at the end of the experiment to calculate the efflux ratio.

  • Quantify the concentration of the fluorescent substrate or test compound in the samples using a plate reader or LC-MS/MS, respectively.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of Elacridar indicates that the test compound is a substrate of the transporter.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCKII cells on Transwell inserts B Culture to confluence A->B C Wash cell monolayers B->C D Pre-incubate with/without Elacridar C->D E Add substrate/test compound to apical side D->E F Sample from basolateral side at time points E->F G Quantify compound concentration F->G H Calculate Papp and Efflux Ratio G->H I Compare with/without Elacridar H->I

Caption: In Vitro Transporter Assay Workflow.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the impact of Elacridar on the pharmacokinetics of a test compound in mice or rats.

Materials:

  • Male/female mice or rats (e.g., C57BL/6 or Sprague-Dawley).

  • Test compound and Elacridar.

  • Appropriate vehicle for dosing.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Tissue collection supplies (if brain penetration is being assessed).

  • Analytical method for quantifying the test compound in plasma and tissue homogenates (e.g., LC-MS/MS).

Protocol:

  • Acclimate animals for at least one week before the study.

  • Divide animals into two groups: Group 1 (control) receives the vehicle, and Group 2 receives Elacridar.

  • Administer Elacridar (e.g., 5-10 mg/kg, i.v. or 10-100 mg/kg, p.o.) or vehicle to the respective groups. A pre-treatment time of 30 minutes to 2 hours before administering the test compound is common.[2]

  • Administer the test compound to all animals via the desired route (e.g., oral or intravenous).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).

  • If assessing brain penetration, collect brain tissue at the terminal time point.

  • Process blood to obtain plasma and homogenize brain tissue.

  • Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated analytical method.

  • Perform non-compartmental pharmacokinetic analysis to determine parameters such as AUC, Cmax, clearance, and volume of distribution. For brain penetration, calculate the brain-to-plasma concentration ratio (Kp).

  • Statistically compare the pharmacokinetic parameters between the control and Elacridar-treated groups.

In_Vivo_Logic cluster_groups Experimental Groups cluster_procedure Procedure cluster_outcome Data Analysis & Interpretation A Group 1: Vehicle + Test Compound C Administer Vehicle/Elacridar A->C B Group 2: Elacridar + Test Compound B->C D Administer Test Compound C->D E Collect Blood/Tissue Samples D->E F Quantify Drug Concentration E->F G Calculate PK Parameters (AUC, Cmax, Kp) F->G H Compare Group 1 vs. Group 2 G->H I Is there a significant difference? H->I J Conclusion: Test compound is likely a P-gp/BCRP substrate. I->J Yes K Conclusion: Test compound is likely not a significant P-gp/BCRP substrate. I->K No

Caption: Logic of an in vivo Elacridar study.

Conclusion

Elacridar is an indispensable tool for investigating the role of P-gp and BCRP in drug pharmacokinetics. Its use in well-designed in vitro and in vivo studies can provide critical insights into a drug candidate's absorption, distribution, and potential for drug-drug interactions. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively utilize Elacridar in their pharmacokinetic research and drug development programs.

References

Application Notes and Protocols for Establishing an Effective Dose of Elacridar for P-glycoprotein (P-gp) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump.[1][2] It is expressed in various tissues, including the intestines, blood-brain barrier, and tumor cells.[1][3] P-gp plays a significant role in limiting the absorption and distribution of a wide range of therapeutic agents, contributing to low bioavailability and multidrug resistance (MDR) in cancer.[1][2][3] Elacridar (GF120918) is a potent, third-generation P-gp inhibitor that has been extensively studied to overcome P-gp-mediated drug efflux.[3][4][5] These application notes provide detailed protocols and data to guide researchers in establishing an effective dose of Elacridar for P-gp inhibition in both in vitro and in vivo models.

Mechanism of Action

Elacridar functions by directly inhibiting the P-glycoprotein transporter.[1] It is believed to modulate the ATPase activity of P-gp, thereby preventing the efflux of co-administered drug substrates.[2] This inhibition leads to increased intracellular concentrations of the substrate drugs, potentially enhancing their therapeutic efficacy and overcoming resistance.[1] Elacridar is also known to inhibit Breast Cancer Resistance Protein (BCRP), another important ABC transporter.[4][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in the selection of an appropriate Elacridar dose.

Table 1: In Vitro Efficacy of Elacridar in P-gp Inhibition

Cell LineP-gp SubstrateElacridar ConcentrationObserved EffectIC50 ValueReference
PAC-resistant Ovarian Cancer (A2780PR1)Paclitaxel0.1 µM162-fold increase in sensitivity-[4]
PAC-resistant Ovarian Cancer (A2780PR2)Paclitaxel0.1 µM397-fold increase in sensitivity-[4]
PAC-resistant Ovarian Cancer (A2780PR1)Paclitaxel1 µM187-fold increase in sensitivity-[4]
PAC-resistant Ovarian Cancer (A2780PR2)Paclitaxel1 µM483-fold increase in sensitivity-[4]
Human Promyelocytic Leukemia (HL60/DNR)Daunorubicin0.1 µM40-fold decrease in IC50-[4]
Human Promyelocytic Leukemia (HL60/DNR)Mitoxantrone0.1 µM57-fold decrease in IC50-[4]
P-gp Overexpressing Cells[3H]azidopine-Inhibition of P-gp labeling0.16 µM[7]
MCF7R CellsRhodamine 123-Increased cellular accumulation0.05 µM[8]

Table 2: In Vivo Efficacy of Elacridar for P-gp Inhibition in Animal Models

Animal ModelP-gp SubstrateElacridar Dose & RouteKey FindingsReference
MiceDigoxin5 mg/kg, IV (0.5h prior)4-fold increase in brain concentration.[9][9]
MiceQuinidine5 mg/kg, IV (0.5h prior)38-fold increase in brain to plasma AUC ratio.[9][10][9][10]
RatsQuinidine5 mg/kg, IV (0.5h prior)70-fold increase in brain to plasma AUC ratio.[9][10][9][10]
MiceTalinolol5 mg/kg, IV (0.5h prior)2-fold increase in brain to plasma AUC ratio.[9][10][9][10]
Rats(R)-[11C]verapamil-ED50 of 1.2 ± 0.1 mg/kg for increasing brain distribution volume.[11][11]
RatsLoperamide, Verapamil8.9 mg/hr/kg, IV infusionSufficient to inhibit P-gp efflux at the BBB.[12][13][12][13]
MiceSunitinib100 mg/kg, Oral~12-fold increase in brain penetration.[6][6]
RatsFexofenadine3 mg/kg, Oral8.6-fold increase in oral fexofenadine AUC.[14][14]
RatsColchicine3 mg/kg, Oral5.3-fold increase in oral colchicine AUC.[14][14]
RatsIndinavir3 mg/kg, Oral2.0-fold increase in oral indinavir AUC.[14][14]

Table 3: Summary of Elacridar Dosing in Clinical Studies

Co-administered DrugElacridar DoseKey FindingsReference
Oral PaclitaxelNot specifiedIncreased plasma levels of oral paclitaxel.[2][2]
Oral TopotecanNot specifiedMore than 2-fold increase in oral bioavailability of topotecan.[2][4][2][4]
DoxorubicinNot specifiedSignificantly increased exposure to doxorubicinol (doxorubicin metabolite).[4][4]

Experimental Protocols

Protocol 1: In Vitro P-gp Inhibition Assessment using a Fluorescent Substrate Accumulation Assay

This protocol describes the use of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to determine the inhibitory effect of Elacridar in a cell line overexpressing P-gp.

Materials:

  • P-gp overexpressing cell line (e.g., A2780PR1, MCF7R) and a corresponding parental sensitive cell line.

  • Cell culture medium and supplements.

  • Elacridar stock solution (in DMSO).

  • Rhodamine 123 or Calcein-AM stock solution.

  • Phosphate-buffered saline (PBS).

  • 96-well plates.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[4]

  • Elacridar Pre-incubation: Treat the cells with varying concentrations of Elacridar (e.g., 0.1 µM, 1 µM) or vehicle control (DMSO).[4] Incubate for 1 hour at 37°C.[4]

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 1 µg/mL) to each well.[4]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.

  • Fluorescence Measurement:

    • Plate Reader: Add PBS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

    • Flow Cytometry: Detach the cells and analyze the intracellular fluorescence of individual cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity in Elacridar-treated cells to the vehicle-treated control. An increase in fluorescence indicates P-gp inhibition. Calculate the IC50 value of Elacridar if a dose-response curve is generated.

Protocol 2: In Vivo Assessment of P-gp Inhibition at the Blood-Brain Barrier (BBB) in Rodents

This protocol is designed to determine the effective dose of Elacridar to inhibit P-gp at the BBB, using a known P-gp substrate.[9][10]

Materials:

  • Rodents (mice or rats).[9][10]

  • Elacridar formulation for the desired route of administration (e.g., intravenous).

  • P-gp probe substrate (e.g., Digoxin, Quinidine).[9][10]

  • Anesthesia and surgical tools for blood and brain tissue collection.

  • Analytical equipment for drug quantification (e.g., UPLC-MS/MS).[9][10]

Procedure:

  • Animal Grouping: Divide the animals into a control group and several Elacridar treatment groups with varying doses (e.g., 2, 5, 10 mg/kg).[9]

  • Elacridar Administration: Administer Elacridar to the treatment groups via the chosen route (e.g., intravenously).[9][10] The control group receives the vehicle.

  • Pretreatment Time: Allow for a specific pretreatment time (e.g., 0.5 hours) for Elacridar to reach its target.[9][10]

  • P-gp Substrate Administration: Administer the P-gp probe substrate to all animal groups.[9][10]

  • Sample Collection: At predetermined time points post-substrate administration, collect blood and brain samples.[9]

  • Sample Processing: Process the plasma from the blood samples. Weigh and homogenize the brain tissue.[9]

  • Quantification: Analyze the concentrations of the P-gp substrate in plasma and brain homogenates using a validated analytical method like UPLC-MS/MS.[9]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio) or the ratio of the area under the curve for the brain and plasma (B/P AUC ratio).[9][10] A significant increase in this ratio in the Elacridar-treated groups compared to the control group indicates P-gp inhibition at the BBB. Determine the dose of Elacridar that produces the maximal effect.

Visualizations

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Substrate Pgp->Drug_out ATP-dependent Efflux Drug_in Drug Substrate Drug_in->Pgp Binds to P-gp Elacridar_in Elacridar Elacridar_in->Pgp Inhibits Drug_out->Drug_in Passive Diffusion

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Elacridar.

InVitro_Workflow A Seed P-gp overexpressing cells in 96-well plate B Pre-incubate with Elacridar (or vehicle control) A->B C Add fluorescent P-gp substrate B->C D Incubate at 37°C C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence E->F G Analyze data and determine IC50 F->G

Caption: Experimental workflow for an in vitro P-gp inhibition assay.

InVivo_Workflow A Administer Elacridar (or vehicle) to rodents at various doses B Administer P-gp probe substrate after pretreatment time A->B C Collect blood and brain samples at time points B->C D Process samples and quantify substrate concentrations C->D E Calculate brain-to-plasma concentration ratios D->E F Determine effective dose of Elacridar E->F

Caption: Workflow for an in vivo study to determine the effective dose of Elacridar.

Application Notes

  • In Vitro Dose Selection: For in vitro studies, Elacridar concentrations in the range of 0.1 µM to 1 µM have been shown to be effective in significantly inhibiting P-gp.[4] It is recommended to perform a dose-response study to determine the optimal concentration for the specific cell line and substrate being investigated. The IC50 value for Elacridar can vary depending on the assay conditions and the P-gp substrate used.[7][8]

  • In Vivo Study Design: The route of administration of Elacridar can significantly impact its bioavailability and effectiveness.[6][15] Oral administration may require higher doses to achieve sufficient plasma concentrations for P-gp inhibition at the BBB.[6] Intravenous administration often provides more consistent results for initial dose-finding studies.[9][10] The pretreatment time between Elacridar and the P-gp substrate administration is a critical parameter to optimize. A 30-minute pretreatment has been shown to be effective in several rodent studies.[9][10]

  • Clinical Relevance: While preclinical studies have shown promising results, the clinical translation of P-gp inhibitors like Elacridar has been challenging.[3] However, studies have demonstrated that Elacridar can increase the oral bioavailability of certain chemotherapeutic agents in cancer patients.[2][4] The development of effective dosing regimens that maximize P-gp inhibition while minimizing toxicity remains an area of active research.

Establishing an effective dose of Elacridar is crucial for successfully overcoming P-gp-mediated drug efflux in both preclinical and clinical research. The provided data tables, protocols, and workflows offer a comprehensive guide for researchers to design and execute experiments aimed at determining the optimal dosing of Elacridar for P-gp inhibition. Careful consideration of the experimental model, route of administration, and choice of P-gp substrate will contribute to the successful application of Elacridar as a tool to enhance drug delivery and efficacy.

References

Measuring the In Vitro Activity of Elacridar Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from tumor cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar's ability to block these efflux pumps makes it a valuable tool in preclinical research to investigate and potentially overcome MDR.[6][7] This document provides detailed application notes and protocols for a range of in vitro assays designed to quantify the biological activity of this compound.

Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity which fuels the efflux of substrates.[4] This inhibition leads to increased intracellular accumulation and retention of co-administered drugs that are substrates for these transporters, effectively restoring their cytotoxic potential in resistant cells.

Mechanism of Elacridar Action cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-gp / BCRP (Efflux Pump) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to Efflux Pump Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis Induces Elacridar Elacridar Elacridar->Pgp Inhibits ATP ATP ATP->Pgp Energy Source start Prepare Membranes (P-gp or BCRP) incubate Incubate Membranes with Elacridar & ATP start->incubate stop Stop Reaction incubate->stop detect Detect Inorganic Phosphate (Pi) stop->detect analyze Calculate ATPase Activity (IC50) detect->analyze seed Seed Cells (e.g., MDCK-MDR1) preincubate Pre-incubate with Elacridar seed->preincubate load Load with Fluorescent Substrate preincubate->load wash Wash Cells load->wash measure Measure Intracellular Fluorescence wash->measure analyze Calculate Fold-Increase in Accumulation (EC50) measure->analyze seed Seed Resistant Cancer Cells treat Treat with Cytotoxic Drug +/- Elacridar seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize measure Measure Absorbance solubilize->measure analyze Calculate IC50 & Fold Reversal measure->analyze

References

Troubleshooting & Optimization

Elacridar Hydrochloride stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Elacridar Hydrochloride: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

Solid this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] The container should be tightly sealed and stored in a desiccated environment to protect it from moisture.[3][4]

Q2: What is the best solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[5][6] It is practically insoluble in water.[7][8] Solubility in DMSO can vary between batches and suppliers, with reported concentrations ranging from 12 mg/mL to 62.5 mg/mL.[5][7] To aid dissolution, techniques such as ultrasonic treatment and gentle warming (e.g., to 37°C or 60°C) can be employed.[4][7][9]

Q3: How should I store the stock solution and for how long is it stable?

Once prepared, stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][11] The stability of the stock solution is dependent on the storage temperature.

Storage TemperatureRecommended Duration
-80°CUp to 6 months[4][10]
-20°CUp to 1 month[4][10]

Note: Some suppliers suggest that solutions are unstable and should be prepared fresh.[12] Always refer to the product-specific datasheet for the most accurate storage information.

Q4: Can I prepare and store aqueous dilutions of this compound?

Due to its very low aqueous solubility, preparing and storing this compound in aqueous buffers is not recommended.[8] For in vivo experiments or cell-based assays requiring aqueous media, it is best to prepare the final working solution fresh on the day of use by diluting the DMSO stock solution into the appropriate vehicle or media immediately before application.[11] For in vivo studies, specific co-solvent formulations are required to create a usable suspension.[4]

Troubleshooting Guide

Q1: My this compound solution has a precipitate. What should I do?

Precipitation is a common issue due to the compound's low solubility.[8] Follow this decision tree to troubleshoot the problem.

G start Precipitate Observed in Solution check_conc Is the concentration too high? (Check datasheet for max solubility) start->check_conc action_sonicate Try gentle warming (37°C) and/or sonication to redissolve the compound. check_conc->action_sonicate No action_remake Prepare a fresh solution at a lower concentration. check_conc->action_remake Yes check_solvent Is the solvent pure and anhydrous? (Moisture reduces solubility) check_temp Was the solution stored correctly? (Avoid freeze-thaw cycles) check_solvent->check_temp Yes check_solvent->action_remake No, solvent is old/wet action_aliquot Ensure proper storage: aliquot and store at -80°C. check_temp->action_aliquot No end_fail Issue Persists: Contact Technical Support check_temp->end_fail Yes, but still precipitates action_sonicate->check_solvent Fails end_ok Precipitate Dissolved action_sonicate->end_ok Success action_remake->end_ok action_aliquot->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

Q2: My experimental results are inconsistent. Could this be related to compound stability?

Yes, inconsistent results can be a sign of compound degradation. To mitigate this, follow these best practices:

  • Use Fresh Solutions : For the most reliable and reproducible results, especially for in vivo studies, it is highly recommended to prepare working solutions fresh on the day of the experiment.[11]

  • Avoid Freeze-Thaw Cycles : Always aliquot your main DMSO stock solution into single-use volumes to prevent degradation that can occur with repeated temperature changes.[10]

  • Confirm Purity : If you suspect degradation, the chemical purity of the stock solution can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

  • Protect from Light : While not explicitly stated as light-sensitive in all datasheets, it is good laboratory practice to store stock solutions in amber vials or otherwise protected from light.

Data Summaries

Table 1: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Solid Powder -20°C3 years[1][2]Store in a tightly sealed, desiccated container.
4°C2 years[1][2]Store in a tightly sealed, desiccated container.
Stock Solution (in DMSO) -80°C6 months[4][10]Aliquot to avoid freeze-thaw cycles.[10]
-20°C1 month[4][10]Aliquot to avoid freeze-thaw cycles.[10]
Table 2: Solubility Profile
SolventMaximum Concentration (Reported)Notes
DMSO 12 - 62.5 mg/mL[5][7]May require ultrasonic treatment and/or warming to achieve maximum solubility.[4]
Water < 0.1 mg/mL (Practically Insoluble)[4][7]Not a recommended solvent.[8]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~2.08 mg/mL[4]A suspended solution for in vivo use; requires sonication.[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound (MW: 600.1 g/mol ).

G cluster_prep Stock Solution Workflow step1 Step 1: Equilibrate Bring vial of solid Elacridar HCl to room temperature before opening. step2 Step 2: Weigh Accurately weigh the desired mass of the compound. step1->step2 step3 Step 3: Calculate Volume Calculate the required volume of DMSO for the target concentration (e.g., 1.67 mL for 10 mg at 10 mM). step2->step3 step4 Step 4: Dissolve Add the calculated volume of anhydrous DMSO to the solid. step3->step4 step5 Step 5: Solubilize Vortex thoroughly. If needed, use an ultrasonic bath and/or warm to 37°C until fully dissolved. step4->step5 step6 Step 6: Store Aliquot into single-use, light-protected vials. Store at -80°C. step5->step6

Caption: Workflow for preparing a DMSO stock solution of Elacridar HCl.

Methodology:

  • Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of powder using an analytical balance.

  • Calculate the volume of DMSO required to achieve the target concentration. For example, to make a 10 mM solution from 10 mg of this compound (MW 600.1), you would add 1.67 mL of DMSO.

  • Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Vortex the solution vigorously. If particulates remain, place the vial in an ultrasonic water bath or warm it gently to 37°C until the solid is completely dissolved.[9]

  • Once a clear solution is obtained, divide it into single-use aliquots in amber or foil-wrapped tubes.

  • Store the aliquots at -80°C for long-term stability (up to 6 months).[10]

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol is adapted from published methods for preparing a suspended solution of this compound for oral or intraperitoneal administration in animal studies.[4][10] This solution should be prepared fresh before each use. [11]

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

Methodology:

  • Begin with a pre-made, high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other solvents. It is critical to add them one by one and ensure the solution is mixed thoroughly after each addition. [4] a. Add 40% (by final volume) of PEG300 to the DMSO solution and mix until uniform. b. Add 5% (by final volume) of Tween-80 and mix until uniform. c. Finally, add 45% (by final volume) of saline to reach the final desired volume.

  • The final mixture will be a suspended solution. Use an ultrasonic bath to ensure it is homogenously suspended before administration.[4]

  • Administer to the animal model immediately after preparation. Do not store this formulation.

References

overcoming poor dissolution of Elacridar Hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar Hydrochloride powder. The information addresses common challenges related to its poor dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a compound with low aqueous solubility.[1][2] It is practically insoluble in water but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] Due to its poor solubility, achieving a desired concentration in aqueous buffers for in vitro assays or formulating it for in vivo studies can be challenging.[1][5]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3] Published data indicates that solubility in DMSO can range from 6 mg/mL to 25 mg/mL.[3][6] It is often advised to use techniques such as sonication and gentle warming (e.g., to 37°C or 60°C) to facilitate dissolution.[3][4]

Q3: My this compound powder is not dissolving completely in DMSO, what should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Increase Sonication Time: Apply ultrasonic energy for a longer duration.

  • Gentle Warming: Heat the solution to 37°C or up to 60°C while stirring.[3] Be cautious with temperature to avoid degradation.

  • Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO, as water content can reduce solubility.

  • Check Purity: Impurities in the powder can affect its dissolution characteristics.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: Direct dissolution in aqueous buffers or cell culture media is not recommended due to the compound's very low aqueous solubility (< 0.1 mg/mL).[3] To prepare working solutions in aqueous media, it is best to first create a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q5: How can I prepare this compound for in vivo administration?

A5: Due to its poor aqueous solubility, preparing this compound for in vivo use requires a specific formulation. A commonly used vehicle for oral or intraperitoneal administration involves a multi-component solvent system. One such system consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline[3]

The components should be added sequentially while mixing to ensure proper dissolution.[3] Alternative approaches to improve oral bioavailability include the development of amorphous solid dispersions or microemulsions.[1][5]

Troubleshooting Guide: Poor Dissolution

Problem Possible Cause Suggested Solution
Powder does not dissolve in DMSO at room temperature. Insufficient energy to break crystal lattice.Use sonication. Gently warm the solution to 37°C or up to 60°C.[3]
Precipitation occurs when diluting DMSO stock in aqueous buffer. The compound is crashing out of solution due to its low aqueous solubility.Decrease the final concentration of this compound. Increase the percentage of co-solvents if the experimental system allows. Use a surfactant like Tween-80 in the final solution to improve stability.
Inconsistent results in bioassays. Poor dissolution leading to inaccurate concentrations. Precipitation of the compound in the assay medium.Ensure complete dissolution of the stock solution before use. Visually inspect for any precipitate after dilution into aqueous media. Prepare fresh dilutions for each experiment as solutions can be unstable.[7]
Low bioavailability in in vivo studies. Dissolution-rate limited absorption from the gut.[2][5]Utilize a suitable formulation strategy such as a microemulsion or an amorphous solid dispersion.[1][5] Use the recommended multi-component solvent system for administration.[3]

Quantitative Solubility Data

Solvent Concentration Conditions Reference
DMSO6 mg/mLMay require sonication[6]
DMSO12 mg/mL (20 mM)-
DMSO25 mg/mL (41.66 mM)Requires sonication and warming to 60°C[3]
Water< 0.1 mg/mLInsoluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.08 mg/mL (3.47 mM)Suspended solution, requires sonication[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 600.1 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weigh out 6 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • If dissolution is still incomplete, warm the solution to 37°C for 10 minutes with intermittent vortexing.

  • Once fully dissolved, the stock solution can be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is recommended to prepare fresh solutions for optimal activity.[7]

Protocol 2: Preparation of an in vivo Formulation

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tube

Procedure:

  • Calculate the required amount of this compound for your desired final concentration (e.g., 2.08 mg/mL).

  • In a sterile conical tube, dissolve the this compound powder in 10% of the final volume with DMSO.

  • Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and continue to mix.

  • Finally, add 45% of the final volume of sterile saline to the mixture and vortex until a uniform suspension is achieved.

  • Use sonication if necessary to ensure a homogenous suspension.[3]

Visualizations

Elacridar_Action_Pathway Mechanism of Action of this compound cluster_cell Cancer Cell cluster_outcome Outcome Elacridar Elacridar Hydrochloride PgP P-glycoprotein (P-gp) (ABCB1) Elacridar->PgP Inhibition BCRP BCRP (ABCG2) Elacridar->BCRP Inhibition Accumulation Increased Intracellular Drug Concentration Efflux Drug Efflux PgP->Efflux BCRP->Efflux Drug Chemotherapeutic Drug Drug->PgP Substrate Drug->BCRP Substrate MDR_Reversal Reversal of Multidrug Resistance Accumulation->MDR_Reversal

Caption: Elacridar's inhibition of P-gp and BCRP transporters.

Troubleshooting_Workflow Dissolution Troubleshooting Workflow Start Start: Dissolve Elacridar HCl in recommended solvent Check_Dissolution Is the powder fully dissolved? Start->Check_Dissolution Success Solution is ready for use Check_Dissolution->Success Yes Troubleshoot Troubleshooting Steps Check_Dissolution->Troubleshoot No Apply_Sonication Apply Sonication Troubleshoot->Apply_Sonication Apply_Heat Gently warm solution (e.g., 37°C) Apply_Sonication->Apply_Heat Check_Again Re-check for dissolution Apply_Heat->Check_Again Check_Again->Success Yes Consult Consult further (e.g., check purity) Check_Again->Consult No

Caption: Workflow for troubleshooting poor dissolution.

References

potential off-target effects of Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar Hydrochloride. The information focuses on addressing potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our control cell line (P-gp negative) when treated with Elacridar. What could be the cause?

A1: While Elacridar is a potent P-glycoprotein (P-gp) inhibitor, it is not entirely specific and also inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] If your control cell line expresses BCRP, the observed cytotoxicity could be an off-target effect mediated by BCRP inhibition, especially if the cells are sensitive to a substrate of BCRP present in the culture medium. It is recommended to verify the BCRP expression status of your cell line.

Q2: Our in vivo study shows a greater than expected increase in the brain-to-plasma ratio of our compound when co-administered with Elacridar. Is this solely due to P-gp inhibition at the blood-brain barrier?

A2: Not necessarily. Both P-gp and BCRP are highly expressed at the blood-brain barrier and work in concert to restrict the entry of their substrates into the central nervous system.[4] Elacridar inhibits both of these transporters.[2][3] Therefore, the enhanced brain penetration of your compound is likely a result of the dual inhibition of P-gp and BCRP, leading to a more pronounced effect than inhibiting P-gp alone.[4]

Q3: We are seeing inconsistent results in our drug combination studies with Elacridar. What are some critical experimental parameters to consider?

A3: Inconsistent results can arise from several factors. Ensure the following are well-controlled:

  • Elacridar Concentration: Use a concentration of Elacridar that is sufficient to inhibit the target transporter(s) without causing significant cytotoxicity on its own. Concentrations of 0.1 µM to 1 µM have been shown to be effective for P-gp inhibition in vitro.[1]

  • Timing of Administration: The timing of Elacridar administration relative to the cytotoxic agent can be critical. Co-administration is a common approach.[1]

  • Cell Culture Model: Be aware that results can differ between 2D and 3D cell culture models. While Elacridar can effectively inhibit P-gp in both models, its ability to overcome drug resistance may be less pronounced in 3D spheroids, highlighting the complexity of tissue-specific resistance mechanisms.[1]

  • Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent used to dissolve Elacridar.[5]

Q4: How can we experimentally confirm that the observed effects in our assay are due to BCRP inhibition by Elacridar?

A4: To specifically investigate the off-target effects of Elacridar on BCRP, you can perform a transporter activity assay using a known BCRP substrate. For example, you can use a BCRP-overexpressing cell line and measure the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342 or Mitoxantrone, in the presence and absence of Elacridar.[6] An increase in substrate accumulation with Elacridar treatment would indicate BCRP inhibition.

Troubleshooting Guides

Issue: Unexpected Cytotoxicity in a P-gp Deficient Cell Line
  • Possible Cause: Off-target inhibition of BCRP.

  • Troubleshooting Steps:

    • Verify BCRP Expression: Check the literature or perform qPCR or Western blot to determine the BCRP expression level in your cell line.

    • BCRP Substrate Sensitivity: Determine if any components of your cell culture medium are BCRP substrates.

    • Use a BCRP-Specific Inhibitor: As a control, use a more specific BCRP inhibitor (e.g., Ko143) to see if it phenocopies the effect of Elacridar.

    • Titrate Elacridar Concentration: Perform a dose-response curve with Elacridar alone to determine the threshold for cytotoxicity in your specific cell line.

Issue: Variable Efficacy in Reversing Multidrug Resistance (MDR)
  • Possible Cause: The MDR phenotype of the cancer cells is not solely dependent on P-gp.

  • Troubleshooting Steps:

    • Characterize MDR Mechanism: Use molecular techniques (qPCR, Western blot) to assess the expression levels of other ABC transporters, such as BCRP and MRP1, in your resistant cell line.

    • Use a Broader Spectrum Inhibitor: If other transporters are overexpressed, consider using a broader spectrum ABC transporter inhibitor or a combination of inhibitors.

    • Evaluate Other Resistance Mechanisms: Resistance may be due to factors other than transporter-mediated efflux, such as alterations in drug targets or apoptosis pathways.[7]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Elacridar

TargetAssayIC50Cell LineReference
P-glycoprotein (P-gp)[3H]azidopine labeling0.16 µM-[5]
BCRPDasatinib accumulation1.01 ± 0.58 µMBcrp1 transfected cells[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of Elacridar on cell viability and its ability to sensitize cells to cytotoxic drugs.

  • Cell Seeding: Seed 3.0 x 10³ cells per well in a 96-well plate.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Add a concentration gradient of Elacridar and/or the cytotoxic drug to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for an additional 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for a period that allows for formazan crystal formation.

  • Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO (100 µL/well).

  • Absorbance Measurement: Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control value.[5]

Protocol 2: BCRP Activity Assay (Hoechst 33342 Accumulation)

This protocol measures the inhibitory effect of Elacridar on BCRP transporter activity.

  • Cell Preparation: Harvest BCRP-overexpressing cells and a parental control cell line.

  • Incubation with Inhibitor: Pre-incubate the cells with different concentrations of Elacridar or a vehicle control for a specified time (e.g., 30 minutes).

  • Substrate Addition: Add the fluorescent BCRP substrate, Hoechst 33342, to the cell suspension.

  • Incubation: Incubate for a defined period to allow for substrate transport.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer. An increase in fluorescence in Elacridar-treated cells compared to the control indicates BCRP inhibition.[6]

Visualizations

G cluster_0 Multidrug Resistance Mechanism cluster_1 Elacridar Intervention drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) drug->pgp Substrate bcrp BCRP drug->bcrp Substrate efflux Drug Efflux resistance Drug Resistance efflux->resistance pgp->efflux bcrp->efflux elacridar Elacridar inhibition Inhibition elacridar->inhibition inhibition->efflux Blocks inhibition->pgp On-Target inhibition->bcrp Off-Target sensitization Chemosensitization inhibition->sensitization

Caption: Elacridar's mechanism of action and its off-target effect on BCRP.

G start Start: Assess Off-Target BCRP Inhibition seed_cells Seed BCRP-expressing and parental cells start->seed_cells add_elacridar Add Elacridar (and vehicle control) seed_cells->add_elacridar add_substrate Add fluorescent BCRP substrate (e.g., Hoechst 33342) add_elacridar->add_substrate incubate Incubate add_substrate->incubate wash Wash cells incubate->wash analyze Analyze intracellular fluorescence via flow cytometry wash->analyze end End: Quantify BCRP Inhibition analyze->end

Caption: Experimental workflow for assessing Elacridar's effect on BCRP activity.

G start Unexpected Experimental Outcome with Elacridar q1 Is there cytotoxicity in P-gp negative cells? start->q1 q2 Is reversal of MDR incomplete? a1_yes Check BCRP expression. Consider off-target BCRP inhibition. q1->a1_yes Yes q1->q2 No a2_yes Investigate other MDR mechanisms (e.g., other ABC transporters, apoptosis pathways). a1_yes->a2_yes a1_no Proceed with P-gp inhibition analysis. q2->a1_no No q2->a2_yes Yes a2_no MDR is likely P-gp mediated.

Caption: Troubleshooting logic for unexpected results with Elacridar.

References

troubleshooting inconsistent results with Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Elacridar Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally active dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These proteins are ATP-dependent efflux pumps that transport a wide variety of substrates out of cells.[3] By inhibiting P-gp and BCRP, Elacridar increases the intracellular concentration of co-administered drugs that are substrates for these transporters.[3][4] This mechanism is particularly relevant for overcoming multidrug resistance (MDR) in cancer cells and for enhancing the brain penetration of therapeutic agents.[3][5][6]

Q2: Why am I seeing inconsistent results in my in vitro experiments?

Inconsistent results with this compound in vitro can stem from several factors, primarily related to its physicochemical properties:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which can lead to poor and unpredictable absorption and bioavailability in experiments.[7][8][9] Crystalline this compound has been shown to have as low as 1% dissolution in aqueous media.[7][10]

  • Solution Instability: Aqueous solutions of Elacridar are unstable and should be prepared fresh for each experiment.[1][11] It is not recommended to store aqueous solutions for more than one day.[11]

  • Light Sensitivity: Elacridar is unstable in aqueous solutions when exposed to light, leading to the formation of a hydroxylation product.[12][13] All sample solutions containing Elacridar should be protected from light.[12][13]

  • Hygroscopic Nature of DMSO: If using DMSO to prepare stock solutions, be aware that it is hygroscopic. The presence of water in DMSO can significantly impact the solubility of Elacridar. It is recommended to use newly opened DMSO.[2]

Q3: What is the optimal solvent and storage condition for this compound?

For stock solutions, Elacridar is soluble in organic solvents like DMSO and dimethylformamide (DMF).[11] The solubility is approximately 1 mg/mL in DMSO and 5 mg/mL in DMF.[11] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] When preparing aqueous working solutions, it is recommended to first dissolve Elacridar in DMF and then dilute with the aqueous buffer of choice.[11]

Q4: At what concentration should I use Elacridar in my cell-based assays?

The effective concentration of Elacridar can vary depending on the cell line and the specific experimental goal. However, studies have shown effective inhibition of P-gp and BCRP at concentrations ranging from the nanomolar to low micromolar range. For example, Elacridar inhibits P-gp labeling with an IC50 of 0.16 µM.[14] In cell viability assays, concentrations between 0.001 µM and 1 µM have been shown to inhibit cell viability in 786-O cells.[2][15] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Low or variable efficacy in reversing multidrug resistance in vitro.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Solubility/Precipitation in Media Ensure proper dissolution of Elacridar stock solution before diluting into aqueous media. Prepare fresh working solutions for each experiment. Consider using a formulation with enhanced solubility, such as an amorphous solid dispersion with povidone and sodium dodecyl sulfate.[7]
Degradation of Elacridar Protect all Elacridar solutions from light during preparation and incubation.[12][13] Prepare fresh aqueous solutions for each experiment and do not store them.[1][11]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of Elacridar for your specific cell line and the co-administered drug.
Low Expression of P-gp/BCRP in Cell Line Confirm the expression levels of P-gp and BCRP in your cell line using techniques like Western blotting or qPCR. The efficacy of Elacridar is dependent on the presence of these efflux pumps.
Issue 2: Inconsistent bioavailability and brain penetration in animal studies.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Oral Absorption The oral bioavailability of Elacridar is low due to its poor aqueous solubility.[9] Consider alternative routes of administration such as intravenous or intraperitoneal injection.[9][16][17] If oral administration is necessary, using a formulation designed to improve solubility, like an amorphous solid dispersion, may enhance absorption.[7][10]
Variability in Dissolution Interindividual variability in oral absorption has been observed and is attributed to variations in the dissolution of Elacridar.[9] Using a consistent and optimized formulation is crucial.
Saturated Efflux at the Blood-Brain Barrier (BBB) The brain-to-plasma partition coefficient of Elacridar increases with higher plasma exposure, suggesting saturation of its own efflux transporters (P-gp and BCRP) at the BBB.[9][18] This can lead to non-linear pharmacokinetics. Carefully consider the dose and route of administration to achieve the desired brain concentrations.

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCo-administered DrugEffect of ElacridarFold Change in IC50Reference
A2780TR1 (Topotecan-resistant)TopotecanRe-sensitization to Topotecan10.88 - 16.98[6]
A2780TR2 (Topotecan-resistant)MitoxantroneSensitization to Mitoxantrone-[6]
CHRC5Doxorubicin, VincristineBlocks P-gp-mediated multidrug resistance-

Table 2: In Vivo Effects of Elacridar on Drug Distribution

Animal ModelCo-administered DrugRoute of AdministrationEffect on Brain-to-Plasma RatioFold Increase in Brain-to-Plasma RatioReference
MouseQuinidineIntravenousIncreased38[17]
MouseDigoxinIntravenousIncreased4[17]
MouseTalinololIntravenousIncreased2[17]
RatQuinidineIntravenousIncreased70[17]
FVB Wild-Type MiceIspinesibIntraperitonealIncreased~10[19]

Experimental Protocols

Protocol 1: In Vitro P-gp/BCRP Inhibition Assay using a Fluorescent Substrate

This protocol describes a method to assess the inhibitory activity of Elacridar on P-gp and BCRP using a fluorescent substrate like Hoechst 33342 or Rhodamine 123.

  • Cell Seeding: Seed cells known to overexpress P-gp or BCRP (e.g., MDCKII-MDR1, MDCKII-BCRP) in a 96-well plate at a density of 1 x 10^5 cells/well and culture until confluent.

  • Elacridar Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of Elacridar in pre-warmed assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Protect from light.

  • Pre-incubation with Elacridar: Wash the confluent cell monolayers twice with pre-warmed assay buffer. Add the Elacridar dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Incubation with Fluorescent Substrate: Add the fluorescent substrate (e.g., Hoechst 33342 or Rhodamine 123) to each well at a final concentration of 5 µM, in the continued presence of the Elacridar dilutions. Incubate for 1 hour at 37°C in an orbital shaker, protected from light.

  • Termination and Lysis: Aspirate the drug solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer and incubating for 15 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Increased fluorescence in the presence of Elacridar indicates inhibition of the efflux pump.

Protocol 2: In Vivo Assessment of Elacridar's Effect on Brain Penetration in Rodents

This protocol outlines a procedure to evaluate the effect of Elacridar on the brain distribution of a co-administered drug in mice or rats.

  • Animal Acclimatization: Acclimatize male CD-1 mice (30-35 g) or Sprague-Dawley rats (260-280 g) for at least 3 days before the experiment.

  • Elacridar Formulation: Prepare a dosing solution of Elacridar for intravenous (IV) administration in a vehicle such as a mixture of DMSO, propylene glycol, and water (4:4:2 v/v/v).[18] For intraperitoneal (IP) administration, a suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[9]

  • Dosing:

    • Control Group: Administer the probe substrate (a known P-gp/BCRP substrate) alone via the desired route (e.g., IV).

    • Treatment Group: Administer Elacridar (e.g., 5 mg/kg, IV) 30 minutes prior to the administration of the probe substrate.[16][17]

  • Sample Collection: At predetermined time points (e.g., 1, 3, 5, and 7 hours post-probe substrate administration), collect blood and brain samples.[16]

  • Sample Processing:

    • Blood: Centrifuge the blood samples to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in 4 volumes (w/v) of PBS.

  • Bioanalysis: Analyze the concentrations of the probe substrate in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point for both control and treatment groups. An increased Kp in the Elacridar-treated group indicates inhibition of efflux transporters at the blood-brain barrier.

Visualizations

Elacridar_Mechanism_of_Action Pgp {P-glycoprotein (P-gp)|Efflux Pump} Drug_out Extracellular Space Pgp->Drug_out BCRP {Breast Cancer Resistance Protein (BCRP)|Efflux Pump} BCRP->Drug_out Substrate Substrate Drug (e.g., Chemotherapy) Drug_in Intracellular Space Elacridar Elacridar Hydrochloride Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition Substrate->Pgp Efflux Substrate->BCRP Efflux Substrate->Drug_in Increased Accumulation Troubleshooting_Workflow cluster_in_vitro In Vitro Issues cluster_in_vivo In Vivo Issues start Inconsistent Experimental Results solubility Check Solubility and Precipitation start->solubility In Vitro? absorption Assess Oral Absorption (Consider Alternative Routes) start->absorption In Vivo? stability Verify Solution Stability (Fresh Prep, Light Protection) solubility->stability Resolved end Consistent Results solubility->end Not Resolved concentration Optimize Concentration (Dose-Response Curve) stability->concentration Resolved stability->end Not Resolved expression Confirm P-gp/BCRP Expression concentration->expression Resolved concentration->end Not Resolved expression->end Resolved expression->end Not Resolved formulation Evaluate Formulation Consistency absorption->formulation Resolved absorption->end Not Resolved pk Consider Non-Linear PK (Saturated Efflux) formulation->pk Resolved formulation->end Not Resolved pk->end Resolved pk->end Not Resolved

References

impact of Elacridar formulation on experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacridar. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing detailed information on the impact of different Elacridar formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Elacridar.

Issue Potential Cause Recommended Solution
Low oral bioavailability of Elacridar Elacridar has low aqueous solubility and high lipophilicity, leading to dissolution-rate-limited absorption.[1][2]Consider using a microemulsion formulation or an amorphous solid dispersion (ASD) to improve solubility and absorption.[2][3][4][5] An oral dose of 100 mg/kg as a suspension has been used, but microemulsions can achieve better bioavailability at lower doses.[1][2]
Poor brain penetration of Elacridar Efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the blood-brain barrier (BBB) limits Elacridar's brain distribution.[1][6][7]The route of administration significantly impacts brain penetration. Oral administration can lead to higher brain-to-plasma ratios compared to intraperitoneal injection.[1] A microemulsion formulation can also enhance brain distribution.[2][3]
Variability in experimental results Inconsistent formulation preparation or administration route. The vehicle used to dissolve Elacridar can also impact outcomes.Ensure consistent and appropriate formulation preparation for each experiment. For in vivo studies, carefully select the administration route based on the experimental goals (e.g., oral for higher brain penetration).[1] Always include vehicle-treated control groups.
Precipitation of Elacridar in aqueous solutions Elacridar is poorly soluble in water.[4][8] Using high concentrations in aqueous buffers can lead to precipitation.For in vitro assays, prepare stock solutions in DMSO.[9] When diluting into aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to maintain solubility and minimize vehicle effects.[9] For in vivo use, consider formulations like microemulsions or amorphous solid dispersions designed for improved aqueous solubility.[2][4][5]
Elacridar appears ineffective at inhibiting P-gp/BCRP Insufficient concentration of Elacridar at the target site (e.g., BBB or tumor).Optimize the dose and formulation to achieve adequate plasma and tissue concentrations.[10] A microemulsion formulation has been shown to be effective at lower doses compared to suspensions.[2][3] Pre-treatment time with Elacridar before administering the substrate drug is also critical; a 30-minute pre-treatment is often used.[2][11][12]
Toxicity or adverse effects in animal models High doses or specific vehicle components may cause toxicity.While Elacridar is generally well-tolerated, high doses of certain formulations or vehicles may lead to adverse effects.[10] A constant infusion method can mitigate side effects seen with bolus injections.[10] If toxicity is observed, consider reducing the dose or using a more biocompatible formulation like a microemulsion.[2]

Frequently Asked Questions (FAQs)

Q1: What are the different formulations available for Elacridar and which one should I choose?

A1: The choice of formulation depends on the experimental design, particularly the route of administration and the desired outcome. Here's a summary of common formulations:

  • Intravenous (IV) Solution: Typically prepared in a vehicle containing DMSO, propylene glycol, and saline/water.[1][6] This route provides immediate systemic exposure but may result in a shorter half-life compared to oral administration.[1]

  • Intraperitoneal (IP) and Oral (PO) Suspension: Often prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[1] These routes are common for in vivo studies, but oral administration generally results in higher bioavailability and brain penetration than IP.[1]

  • Microemulsion: A formulation using components like Cremophor EL, Carbitol, and Captex 355 has been developed to improve Elacridar's poor solubility and bioavailability.[2][3] This formulation has shown significantly improved bioavailability and efficacy at lower doses compared to suspensions.[2]

  • Amorphous Solid Dispersion (ASD): Developed for clinical use to enhance aqueous solubility and dissolution.[4][5][13] An ASD of Elacridar hydrochloride with povidone K30 and sodium dodecyl sulfate showed complete dissolution compared to only 1% for the crystalline form.[4][5]

Q2: How does the route of administration affect Elacridar's pharmacokinetics?

A2: The route of administration has a profound impact on Elacridar's bioavailability and brain distribution. Studies in mice have shown that oral administration leads to significantly higher absolute bioavailability (22%) compared to intraperitoneal administration (1%).[1] Furthermore, the brain-to-plasma partition coefficient (Kp,brain) was substantially higher after oral dosing (4.31) compared to intravenous (0.82) and intraperitoneal (0.43) dosing, indicating better brain penetration with the oral route.[1]

Q3: What is the mechanism of action of Elacridar?

A3: Elacridar is a potent dual inhibitor of P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[7][14] These are ATP-binding cassette (ABC) efflux transporters located in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells.[13] By inhibiting these pumps, Elacridar can increase the absorption and tissue penetration of drugs that are P-gp and/or BCRP substrates.[2][15]

Elacridar_Mechanism cluster_cell Cell Membrane P-gp/BCRP P-gp / BCRP Efflux Pump Substrate_Drug_Extracellular Substrate Drug (Extracellular) P-gp/BCRP->Substrate_Drug_Extracellular ATP-dependent Efflux Substrate_Drug_Intracellular Substrate Drug (Intracellular) Substrate_Drug_Extracellular->Substrate_Drug_Intracellular Passive Diffusion Substrate_Drug_Intracellular->P-gp/BCRP Binding Elacridar Elacridar Elacridar->P-gp/BCRP Inhibition InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCKII cells (WT, MDR1, BCRP) C Pre-incubate cells with Elacridar (30 min) A->C B Prepare Elacridar and Substrate solutions B->C D Add P-gp/BCRP substrate (e.g., [14C]dasatinib) C->D E Incubate for 1 hour at 37°C D->E F Wash cells with ice-cold PBS E->F G Lyse cells F->G H Measure intracellular substrate accumulation G->H I Analyze and Compare with Controls H->I InVivo_PK_Workflow A Prepare Elacridar Formulation B Administer to Mice (IV, IP, or PO) A->B C Collect Blood & Brain at Time Points B->C D Process Samples (Plasma & Homogenate) C->D E Quantify Elacridar (LC-MS/MS) D->E F Calculate PK Parameters (AUC, Cmax, Kp) E->F

References

Validation & Comparative

Elacridar's Efficacy in Overcoming BCRP-Mediated Efflux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elacridar's performance in inhibiting the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance. Supporting experimental data, detailed protocols, and visual diagrams are presented to validate its effects against other alternatives.

Elacridar (GF120918) is a potent, third-generation inhibitor of both P-glycoprotein (P-gp) and BCRP.[1][2] Its ability to reverse multidrug resistance and enhance the brain penetration of various therapeutic agents has been extensively studied.[1][3] This guide synthesizes data from multiple studies to offer a comprehensive overview of Elacridar's validation as a BCRP inhibitor.

Quantitative Comparison of BCRP Inhibitors

The inhibitory potency of Elacridar against BCRP has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, comparing Elacridar with other known BCRP inhibitors.

InhibitorIC50 (µM)Cell Line / SystemSubstrateReference
Elacridar 0.0198 ± 0.00246HEK293-BCRP vesicles[3H]-Estrone 3-sulfate[4]
Elacridar 1.01 ± 0.58MDCKII-Bcrp1 cells[14C]Dasatinib[3]
Fumitremorgin C0.196 ± 0.0313HEK293-BCRP vesicles[3H]-Estrone 3-sulfate[4]
Novobiocin0.527 ± 0.112HEK293-BCRP vesicles[3H]-Estrone 3-sulfate[4]
Ko143~0.221MDCKII-BCRP cellsHoechst 33342[5]
Tariquidar>4 (plasma level)In vivo (mice)Various[6]

Table 1: Comparative IC50 values of various BCRP inhibitors.

DrugCell LineFold Decrease in IC50 with Elacridar (1 µM)Reference
TopotecanA2780TR1 (Ovarian Cancer) 3D spheroids~30-fold[7]
TopotecanA2780TR2 (Ovarian Cancer) 3D spheroids~6-fold[7]

Table 2: Reversal of Topotecan resistance by Elacridar in 3D spheroid models of ovarian cancer.

SubstrateAnimal ModelElacridar DoseIncrease in Brain PenetrationReference
ImatinibWild-type miceNot specified4.2-fold[8]
SunitinibWild-type mice100 mg/kg (oral)~12-fold[9]
QuinidineRat5 mg/kg (IV)70-fold increase in Brain/Plasma ratio[10]
DigoxinMouse5 mg/kg (IV)4-fold increase in brain concentration[10]

Table 3: In vivo effect of Elacridar on the brain penetration of BCRP substrates.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved in the validation of Elacridar, the following diagrams are provided.

BCRP_Efflux_Inhibition cluster_cell Cancer Cell BCRP BCRP Transporter Extracellular Extracellular Space BCRP->Extracellular Efflux Drug Chemotherapeutic Drug Drug->BCRP Intracellular_Drug Intracellular Drug Accumulation Drug->Intracellular_Drug Increased Accumulation Elacridar Elacridar Elacridar->BCRP Binds and Inhibits Efflux Efflux Inhibition Inhibition Extracellular->Drug Enters cell

Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by Elacridar.

BCRP_Inhibition_Assay cluster_workflow Experimental Workflow A Prepare BCRP-overexpressing cells (e.g., MDCKII-BCRP) B Pre-incubate cells with varying concentrations of Elacridar A->B C Add fluorescent BCRP substrate (e.g., Hoechst 33342) B->C D Incubate for a defined period C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence (Flow Cytometry or Microscopy) E->F G Calculate IC50 value F->G Comparison_Logic cluster_comparison Comparative Validation Logic Inhibitor Test Inhibitor (e.g., Elacridar) In_Vitro In Vitro Assays Inhibitor->In_Vitro In_Vivo In Vivo Models Inhibitor->In_Vivo IC50 Determine IC50 (Vesicle/Cell-based assays) In_Vitro->IC50 Reversal Assess reversal of chemoresistance In_Vitro->Reversal Brain_Penetration Measure increase in substrate brain penetration In_Vivo->Brain_Penetration Comparison Compare efficacy with other inhibitors (e.g., Ko143, Tariquidar) IC50->Comparison Reversal->Comparison Brain_Penetration->Comparison

References

A Comparative Analysis of Elacridar and Tariquidar Efficacy in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical data surrounding two potent third-generation P-glycoprotein inhibitors, Elacridar and Tariquidar, reveals distinct efficacy profiles and potential clinical applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers and drug development professionals.

Elacridar and Tariquidar are third-generation inhibitors of P-glycoprotein (P-gp, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and limits the brain penetration of various drugs.[1][2] Both Elacridar and Tariquidar have been extensively studied for their potential to reverse MDR and enhance drug delivery to sanctuary sites like the brain. While both are potent P-gp inhibitors, available data suggests significant differences in their efficacy, particularly concerning their interaction with another important ABC transporter, the Breast Cancer Resistance Protein (BCRP, ABCG2).

Quantitative Comparison of Inhibitory Potency

Experimental data from various preclinical models consistently demonstrates that Elacridar is a more potent P-gp inhibitor than Tariquidar. This is particularly evident in studies assessing P-gp inhibition at the blood-brain barrier (BBB).

ParameterElacridarTariquidarStudy Animal/ModelP-gp SubstrateReference
ED50 (in vivo) 1.2 ± 0.1 mg/kg3.0 ± 0.2 mg/kgSprague-Dawley Rats(R)-[11C]verapamil[2][3]
EC50 (in vivo) 114.5 ± 22.2 ng/ml545.0 ± 29.9 ng/mlSprague-Dawley Rats(R)-[11C]verapamil[3]
Plasma Concentration for Complete ABCB1 Inhibition at the BBB ~1.0 µM>4.0 µMMiceCocktail of 7 model drugs[4][5]
Increase in Brain Paclitaxel Concentration (5-fold) AchievedAchievedNude MicePaclitaxel[6][7]
Brain/Plasma Ratio of Paclitaxel 2-15 times higher than control2-15 times higher than controlNude MicePaclitaxel[6]

Table 1: Comparative in vivo efficacy of Elacridar and Tariquidar in P-gp inhibition.

A key study using (R)-[11C]verapamil PET in rats showed that Elacridar was approximately three times more potent than Tariquidar in increasing the brain distribution of the P-gp substrate.[2][3] The half-maximum effective dose (ED50) for Elacridar was 1.2 mg/kg, compared to 3.0 mg/kg for Tariquidar.[2][3] Furthermore, to achieve complete inhibition of P-gp (ABCB1) at the blood-brain barrier in mice, a plasma concentration of about 1.0 µM was required for Elacridar, whereas a much higher concentration of over 4.0 µM was needed for Tariquidar.[4][5]

Differential Effects on ABCG2

A critical distinction between the two inhibitors lies in their efficacy against ABCG2, another clinically relevant ABC transporter that contributes to MDR. Elacridar has been shown to be a more potent dual inhibitor of both P-gp and BCRP.

In rodent models, Elacridar was effective in inhibiting Abcg2-mediated efflux of certain substrates, while Tariquidar showed a striking inability to enhance the brain uptake of ABCG2-substrate drugs.[4][5] This is a significant finding as many therapeutic agents are substrates for both P-gp and BCRP.[8] The efflux of Tariquidar itself by Abcg2 at the BBB may compromise its utility as a pharmaco-enhancer for brain delivery of dual P-gp/BCRP substrates.[4]

Reversal of Multidrug Resistance in Cancer

Both Elacridar and Tariquidar have demonstrated the ability to reverse P-gp-mediated MDR in cancer cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, Elacridar was shown to re-sensitize the cells to cytotoxic drugs like doxorubicin.[9] Similarly, in vitro studies have shown that both modulators are significantly more effective than the second-generation inhibitor valspodar in chemosensitivity assays.[6]

However, the clinical translation of these findings has been challenging. While early phase clinical trials with both agents demonstrated acceptable safety profiles, they have shown limited anticancer efficacy when combined with standard chemotherapy.[10]

Experimental Protocols

In Vivo P-glycoprotein Inhibition at the Blood-Brain Barrier using (R)-[11C]verapamil PET

This experimental protocol is designed to quantify the in vivo potency of P-gp inhibitors at the BBB.

G cluster_protocol Experimental Workflow: (R)-[11C]verapamil PET for P-gp Inhibition animal_prep Animal Preparation (e.g., Sprague-Dawley Rats) inhibitor_admin Administration of P-gp Inhibitor (Elacridar or Tariquidar at various doses) animal_prep->inhibitor_admin Step 1 tracer_injection Intravenous Injection of (R)-[11C]verapamil inhibitor_admin->tracer_injection Step 2 pet_scan Dynamic PET Scanning (e.g., 120 minutes) tracer_injection->pet_scan Step 3 data_analysis Data Analysis (Quantification of brain distribution volumes) pet_scan->data_analysis Step 4

Caption: Workflow for assessing P-gp inhibition at the BBB.

In this method, Sprague-Dawley rats are administered with varying doses of either Elacridar or Tariquidar.[2] Subsequently, the P-gp substrate (R)-[11C]verapamil is injected, and its distribution in the brain is monitored using Positron Emission Tomography (PET).[2] An increase in the brain distribution volume of the tracer indicates inhibition of P-gp-mediated efflux.[2]

In Vitro Chemosensitivity Assay

This assay determines the ability of P-gp inhibitors to reverse MDR in cancer cell lines.

  • Cell Culture: P-gp overexpressing cancer cell lines and their parental sensitive counterparts are cultured.

  • Drug Treatment: Cells are treated with a cytotoxic drug (e.g., paclitaxel) in the presence or absence of varying concentrations of Elacridar or Tariquidar.

  • Viability Assessment: Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo.

  • IC50 Determination: The concentration of the cytotoxic drug that inhibits 50% of cell growth (IC50) is calculated. A decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.

Signaling Pathway: P-glycoprotein Mediated Drug Efflux

The primary mechanism of action for both Elacridar and Tariquidar is the inhibition of the P-gp efflux pump.

G cluster_cell Cell Membrane extracellular Extracellular Space intracellular Intracellular Space pgp P-glycoprotein (P-gp) pgp->extracellular Efflux adp ADP + Pi pgp->adp drug Drug Substrate drug->pgp Binds inhibitor Elacridar or Tariquidar inhibitor->pgp Inhibits atp ATP atp->pgp Hydrolysis

Caption: Inhibition of P-gp mediated drug efflux.

P-gp, an ATP-dependent pump embedded in the cell membrane, actively transports substrate drugs from the intracellular to the extracellular space.[1] This process requires the hydrolysis of ATP.[1] Elacridar and Tariquidar bind to P-gp and inhibit its function, leading to an intracellular accumulation of the co-administered drug.[11]

Conclusion

Both Elacridar and Tariquidar are potent third-generation P-gp inhibitors with the potential to overcome MDR. However, a comparative analysis of the available data indicates that Elacridar is a more potent inhibitor of P-gp, particularly at the blood-brain barrier, and exhibits superior dual inhibitory activity against both P-gp and BCRP . This broader spectrum of activity may offer a therapeutic advantage in clinical scenarios where resistance is mediated by both transporters. While the clinical success of these agents has been limited to date, their value as research tools to probe the function of ABC transporters and to guide the development of future MDR modulators remains significant. Further research is warranted to explore strategies to optimize their clinical application, potentially through patient selection based on transporter expression levels or the development of novel drug delivery systems.

References

A Researcher's Guide to Elacridar: Assessing its Specificity as a P-gp/BCRP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Elacridar (GF120918) is a third-generation ATP-binding cassette (ABC) transporter inhibitor, recognized for its potent, dual-action inhibition of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells. They also form a critical component of physiological barriers, such as the blood-brain barrier, limiting drug distribution to sanctuary sites. This guide provides a comprehensive comparison of Elacridar's specificity and performance against other inhibitors, supported by quantitative data and detailed experimental protocols for researchers in drug development and oncology.

Specificity Profile of Elacridar

Elacridar is characterized as a potent dual inhibitor of P-gp and BCRP.[1] Unlike first-generation inhibitors, such as verapamil and cyclosporine A, Elacridar exhibits high affinity for its target transporters and demonstrates significantly improved specificity. A key advantage of third-generation inhibitors like Elacridar is their minimal interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2][3] This reduces the likelihood of drug-drug interactions when co-administered with chemotherapeutics that are metabolized by these enzymes.

While highly effective against P-gp and BCRP, Elacridar is not entirely specific. Its potency can vary between the two transporters, with some studies suggesting a higher affinity for P-gp. However, its dual inhibitory nature can be advantageous in overcoming resistance in tumors that co-express both P-gp and BCRP. Studies have shown that Elacridar does not significantly inhibit other related transporters like the Multidrug Resistance-Associated Protein 1 (MRP1).[4]

In preclinical studies, Elacridar has been shown to effectively increase the oral bioavailability and brain penetration of various P-gp and BCRP substrate drugs, thereby enhancing their therapeutic efficacy.[3][5]

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of Elacridar and other commonly used ABC transporter inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for selected inhibitors against P-gp and BCRP. It is important to note that these values can vary depending on the cell line, substrate, and assay conditions used.

InhibitorTarget(s)P-gp IC50 (nM)BCRP IC50 (nM)Reference(s)
Elacridar P-gp, BCRP~160~250[4][6]
Tariquidar P-gp, BCRP~43~916[4][7]
Zosuquidar P-gp~1.2 - 6.6Inactive[8][9]
Ko143 BCRPInactive~26[10][11]
Laniquidar P-gp~510Inactive[12]
Comparative Overview of ABC Transporter Inhibitors

This table provides a broader comparison of Elacridar with other inhibitors, highlighting their generation, primary targets, and key characteristics.

FeatureElacridarTariquidarZosuquidarKo143Verapamil (First Gen)
Generation ThirdThirdThirdN/A (Experimental)First
Primary Target(s) P-gp, BCRPP-gp, BCRPP-gpBCRPP-gp
Potency NanomolarNanomolarNanomolarNanomolarMicromolar
CYP3A4 Inhibition MinimalMinimalMinimalNot reportedSignificant
Clinical Status InvestigationalInvestigationalInvestigationalPreclinicalUsed for other indications
Key Feature Potent dual inhibitorHigh-affinity P-gp inhibitorHighly potent and specific P-gp inhibitorHighly potent and specific BCRP inhibitorLow potency, off-target effects

Mandatory Visualizations

Mechanism of Action of Elacridar

Mechanism of P-gp/BCRP Inhibition by Elacridar cluster_membrane Cell Membrane PGP P-gp / BCRP (Efflux Pump) Drug_out Chemotherapeutic Drug (Extracellular) PGP->Drug_out Drug_out->PGP Efflux Drug_in Increased Intracellular Drug Concentration Drug_out->Drug_in Passive Diffusion Cell_Death Apoptosis / Cytotoxicity Drug_in->Cell_Death Therapeutic Effect Elacridar Elacridar Elacridar->PGP Inhibition

Caption: Elacridar blocks P-gp/BCRP pumps, increasing intracellular drug levels and enhancing cytotoxicity.

Experimental Workflow for Inhibitor Specificity Assessment

Workflow for Assessing Inhibitor Specificity cluster_assays Parallel Assays Start Start: Select Cell Lines (WT vs. Transporter-Overexpressing) Culture Cell Culture & Seeding Start->Culture Treatment Treat with: 1. Drug Alone 2. Inhibitor Alone 3. Drug + Inhibitor Culture->Treatment MTT Cell Viability Assay (e.g., MTT) Treatment->MTT Efflux Transporter Activity Assay (e.g., Calcein-AM, Hoechst) Treatment->Efflux Analysis Data Analysis: - Calculate IC50 - Determine Fold Reversal MTT->Analysis Efflux->Analysis Conclusion Conclusion: Assess Potency & Specificity Analysis->Conclusion

Caption: A typical workflow for evaluating the potency and specificity of an ABC transporter inhibitor in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments cited in the evaluation of Elacridar.

Cell Viability / Cytotoxicity (MTT) Assay

This assay determines the extent to which an inhibitor can re-sensitize drug-resistant cells to a chemotherapeutic agent.

  • Objective: To measure the IC50 of a cytotoxic drug in the presence and absence of the inhibitor.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., P-gp or BCRP-overexpressing cancer cell lines and their parental sensitive counterparts) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24-48 hours.

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the cytotoxic drug, with or without a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM).[3] Include wells with medium alone (negative control), drug alone, and Elacridar alone.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 values. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.

Transporter Activity Assays

These assays directly measure the function of the efflux pumps and their inhibition.

  • Objective: To measure the intracellular accumulation of a fluorescent P-gp substrate.

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

    • Inhibitor Pre-incubation: Pre-incubate the cells with Elacridar or a control inhibitor at the desired concentration for 10-30 minutes at 37°C.

    • Substrate Loading: Add the P-gp substrate Calcein-AM (a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases) to the cell suspension and incubate for an additional 30 minutes.

    • Analysis: Measure the intracellular fluorescence using a flow cytometer. Inhibition of P-gp will prevent the efflux of fluorescent calcein, resulting in a higher fluorescence signal compared to untreated cells.[3]

  • Objective: To measure the intracellular accumulation of a fluorescent BCRP substrate.

  • Methodology:

    • Cell Preparation: Prepare a single-cell suspension of BCRP-overexpressing cells.

    • Inhibitor Pre-incubation: Pre-incubate the cells with Elacridar or a specific BCRP inhibitor like Ko143 for 10-30 minutes at 37°C.

    • Substrate Loading: Add a fluorescent BCRP substrate, such as Hoechst 33342 or Mitoxantrone, and incubate for 30-60 minutes.

    • Analysis: Analyze the intracellular fluorescence by flow cytometry. Effective inhibition of BCRP will lead to increased substrate accumulation and a higher fluorescence signal.[13]

Bidirectional Transport (Transwell) Assay

This assay is used to assess whether a compound is a substrate or inhibitor of a transporter in a polarized cell monolayer system that mimics physiological barriers.

  • Objective: To determine the efflux ratio of a compound across a polarized cell monolayer.

  • Methodology:

    • Cell Culture: Culture polarized cells (e.g., Caco-2 or MDCKII cells transfected with P-gp or BCRP) on semi-permeable membrane inserts (Transwells) until a confluent monolayer is formed.

    • Transport Experiment:

      • A-to-B (Apical to Basolateral) Transport: Add the test compound (with or without Elacridar) to the apical chamber. At various time points, take samples from the basolateral chamber.

      • B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral chamber and sample from the apical chamber.

    • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests active transport. A significant reduction in the efflux ratio in the presence of an inhibitor like Elacridar confirms its inhibitory activity.

References

Elacridar Hydrochloride: A Comparative Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Elacridar (GF120918) is a potent, third-generation inhibitor of P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). These ATP-binding cassette (ABC) transporters are key drivers of multidrug resistance (MDR) in oncology, functioning as drug efflux pumps that reduce the intracellular concentration and efficacy of various chemotherapeutic agents. By inhibiting these pumps, Elacridar has been investigated as a "chemosensitizer" or "bioenhancer" to overcome MDR and improve the pharmacokinetic profiles of anticancer drugs.

This guide provides a comprehensive review of the clinical trial outcomes for Elacridar Hydrochloride, presenting quantitative data, experimental methodologies, and the underlying mechanistic rationale for its use. The focus is on its co-administration with established chemotherapy agents, providing researchers and drug development professionals with a comparative analysis of its clinical performance.

Mechanism of Action: Overcoming Multidrug Resistance

Elacridar functions by non-competitively inhibiting the P-gp and BCRP transporters. Located on the cell membrane, these pumps utilize ATP to actively expel substrate drugs from the cell's interior. This action prevents the drugs from reaching their intracellular targets, thereby conferring resistance. Elacridar binds to the transporters, inhibiting their function and leading to increased intracellular accumulation of co-administered chemotherapeutics. This mechanism is particularly relevant for orally administered drugs that are substrates for P-gp/BCRP in the gut wall, as inhibition can significantly enhance their absorption and bioavailability.[1][2]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-gp / BCRP Efflux Pump Chemo_out Chemotherapy (e.g., Topotecan, Paclitaxel) Pgp->Chemo_out ATP-dependent Efflux Chemo_out->Pgp Enters Cell & is Substrate for Efflux Chemo_in Increased Intracellular Chemotherapy Chemo_out->Chemo_in Passive Diffusion Elacridar Elacridar Elacridar->Pgp Inhibition Target Cellular Target (e.g., DNA, Microtubules) Chemo_in->Target Therapeutic Effect cluster_part1 Part 1: Elacridar Dose & Schedule Finding cluster_part2 Part 2: Combination MTD Finding P1_Start Enroll 20 Patients P1_Rand Randomize (5 Cohorts, n=4 each) + Timing Randomization P1_Start->P1_Rand P1_Dose Day 1 & 8: Oral Topotecan (2.0 mg) + Oral Elacridar (100-1000 mg) P1_Rand->P1_Dose P1_IV Day 15: IV Topotecan (1.5 mg/m2) (Reference PK) P1_Dose->P1_IV P1_End Determine Lowest Effective Elacridar Dose (Result: 100 mg, simultaneous) P1_IV->P1_End P2_Dose Administer Daily x 5 (q21d): Elacridar (100 mg) + Escalating Oral Topotecan (1.0, 1.5, 2.0, 2.5 mg) P1_End->P2_Dose Informs Part 2 Design P2_Start Enroll New Patient Cohorts (n=3-6) P2_Start->P2_Dose P2_DLT Assess Dose-Limiting Toxicities (DLT) P2_Dose->P2_DLT P2_NoDLT No DLT: Escalate Dose in Next Cohort P2_DLT->P2_NoDLT < 2/6 Patients P2_YesDLT DLT Observed: Expand Cohort / Stop P2_DLT->P2_YesDLT ≥ 2/6 Patients P2_End Establish MTD & Recommended Dose (Result: 2.0 mg Topotecan) P2_NoDLT->P2_Dose P2_YesDLT->P2_End Problem Multidrug Resistance (MDR) Limits Chemotherapy Efficacy Mechanism Mechanism: Upregulation of P-gp/BCRP Drug Efflux Pumps Problem->Mechanism is caused by Hypothesis Hypothesis: Inhibiting P-gp/BCRP will restore intracellular drug concentration and reverse resistance. Mechanism->Hypothesis leads to Solution Intervention: Co-administer Elacridar (P-gp/BCRP Inhibitor) with Chemotherapy Hypothesis->Solution suggests Outcome1 Verified Outcome: Increased Bioavailability & Systemic Exposure of Oral Chemotherapies Solution->Outcome1 results in Outcome2 Unrealized Outcome: Significant Improvement in Tumor Response or Overall Survival Solution->Outcome2 has not yet resulted in

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Elacridar Hydrochloride, a P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance under GHS, good laboratory practices should always be observed.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[2]

  • Ventilation: Ensure adequate ventilation when handling the solid powder form to avoid dust formation.[2]

  • Spill Management: In case of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal. Avoid creating dust.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The following steps provide a general framework for its proper disposal.

  • Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Given that this compound may cause long-lasting harmful effects to aquatic life, it should be treated as a chemical waste product.[3] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]

  • Containerization:

    • Place waste this compound, including contaminated materials like gloves or paper towels, into a designated and compatible hazardous waste container.[4] The container must be in good condition, leak-proof, and have a secure screw cap.[4][5]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]

    • Solid chemical wastes should be stored in their original container if possible, and tagged with a hazardous waste label.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[4][6]

    • Include the date when the waste was first added to the container.[6]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[5][6][7]

    • Ensure the storage area is well-ventilated.[7]

    • Store incompatible chemicals separately. This compound is incompatible with strong acids and oxidizing agents.[2]

  • Disposal:

    • Do not dispose of this compound in the regular trash or down the drain.[3][8] It should not be allowed to enter the sewage system or ground water.[3]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company.[6][9] These entities are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.[6]

Summary of this compound Properties

The following table summarizes key data for this compound, relevant to its handling and disposal.

PropertyDataCitation
Physical State Solid Powder[2]
Appearance Yellow[2]
Molecular Formula C34 H33 N3 O5[2]
Molecular Weight 563.65 g/mol [2]
Incompatible Materials Strong acids, Oxidizing agents[2]
Ecological Hazard May cause long lasting harmful effects to aquatic life.[3]
Disposal Recommendation Do not dispose with household garbage or allow into sewage system.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Elacridar_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place in a Labeled, Compatible Waste Container ppe->container labeling Label with 'Hazardous Waste' and Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Schedule Waste Pickup with Environmental Health & Safety (EH&S) storage->pickup transport Transport by Licensed Waste Management Professional pickup->transport disposal Final Disposal at a Permitted Facility in Accordance with Local/National Regulations transport->disposal end Compliant Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Elacridar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Elacridar Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following tables summarize the required equipment based on NIOSH recommendations for handling hazardous drugs.[1][2][3][4][5]

Table 1: Glove and Gown Requirements

ActivityGlove RequirementGown Requirement
Handling intact vials/packagesSingle pair of chemotherapy glovesNot required unless contamination is suspected
Compounding/manipulating powderDouble pair of chemotherapy glovesDisposable gown made of polyethylene-coated polypropylene or other laminate material
Administering in vitro/in vivoDouble pair of chemotherapy glovesDisposable gown
Handling wasteDouble pair of chemotherapy glovesDisposable gown

Table 2: Eye, Face, and Respiratory Protection

TaskProtection LevelEquipment
Any handling of powderHighFull-facepiece chemical cartridge respirator or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter
Handling solutions with splash riskModerateFace shield worn over safety goggles
General handling of solutionsLowSafety glasses with side shields
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Wear a single pair of chemotherapy gloves when handling the external packaging.

  • Store this compound in a designated, clearly labeled, and well-ventilated area at the recommended temperature, away from incompatible materials.[1] The recommended storage temperature for the powder is -20°C for up to 3 years.[1]

2. Preparation of Solutions (Compounding):

  • All manipulations involving the powder form of this compound must be conducted in a certified Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize aerosol generation.

  • Wear double chemotherapy gloves, a disposable gown, and appropriate respiratory and eye protection.

  • Use a closed system drug-transfer device (CSTD) when transferring solutions to minimize spills and aerosolization.

  • When preparing stock solutions, slowly add the solvent to the powder to avoid dust formation. For example, to prepare a stock solution for in vivo use, this compound can be dissolved in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[6]

3. In Vitro / In Vivo Administration:

  • Wear appropriate PPE, including double gloves and a disposable gown.

  • Ensure all sharps are handled with extreme care and disposed of immediately in a designated sharps container.

  • For in vitro studies, add the final dilution of this compound to the cell culture medium within the BSC.

  • For in vivo studies, administer the compound using appropriate animal handling and injection techniques to prevent needlestick injuries.

4. Spill Management:

  • In case of a spill, immediately alert personnel in the area.

  • The spill area should be secured to prevent further contamination.

  • Personnel involved in the cleanup must wear full PPE, including respiratory protection.

  • Use a spill kit specifically designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and decontaminate the area with a suitable cleaning agent.[1]

Disposal Plan
  • All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound must be disposed of as hazardous waste.[4]

  • Place all contaminated items in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.[4]

Experimental Protocols

In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the P-gp efflux pump in cancer cell lines, thereby increasing the intracellular concentration of a fluorescent P-gp substrate like Rhodamine 123.[7][8]

Methodology:

  • Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to all wells.

    • Include control wells with no this compound and wells with a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of Elacridar-treated cells to the control cells. An increase in fluorescence indicates P-gp inhibition.

In Vivo Assessment of P-gp Mediated Efflux at the Blood-Brain Barrier

This protocol evaluates the effect of this compound on the brain penetration of a P-gp substrate in rodents.[9][10]

Methodology:

  • Animal Model: Use wild-type mice or rats.

  • Drug Preparation: Prepare this compound and a P-gp substrate (e.g., quinidine) in appropriate vehicles for intravenous (IV) administration.

  • Dosing:

    • Administer this compound intravenously at a dose of 5 mg/kg.

    • 30 minutes after Elacridar administration, administer the P-gp substrate intravenously (e.g., quinidine at 5 mg/kg).

    • A control group should receive the vehicle instead of Elacridar prior to the P-gp substrate.

  • Sample Collection: Collect blood and brain samples at various time points (e.g., 1, 3, 5, and 7 hours) post-administration of the P-gp substrate.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize the brain tissue.

  • Analysis: Analyze the concentration of the P-gp substrate in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio) for both the control and Elacridar-treated groups. An increased B/P ratio in the presence of Elacridar indicates inhibition of P-gp mediated efflux at the blood-brain barrier.

Visual Workflow

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro P-gp Inhibition Assay cluster_invivo In Vivo BBB Penetration Study cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Eye Protection) prep_bsc Work in a Certified Biological Safety Cabinet (BSC) prep_ppe->prep_bsc prep_weigh Weigh Elacridar HCl Powder prep_bsc->prep_weigh prep_dissolve Dissolve in Vehicle to Prepare Stock Solution prep_weigh->prep_dissolve invitro_seed Seed P-gp Overexpressing and Parental Cells prep_dissolve->invitro_seed To In Vitro invivo_admin_elacridar Administer Elacridar HCl to Rodent Model (IV) prep_dissolve->invivo_admin_elacridar To In Vivo invitro_preincubate Pre-incubate Cells with Elacridar HCl invitro_seed->invitro_preincubate invitro_add_substrate Add Fluorescent P-gp Substrate invitro_preincubate->invitro_add_substrate invitro_measure Measure Intracellular Fluorescence invitro_add_substrate->invitro_measure disp_collect Collect All Contaminated Waste (PPE, Vials, etc.) invitro_measure->disp_collect invivo_admin_substrate Administer P-gp Substrate 30 min Later (IV) invivo_admin_elacridar->invivo_admin_substrate invivo_collect Collect Blood and Brain Samples at Time Points invivo_admin_substrate->invivo_collect invivo_analyze Analyze Substrate Concentration (LC-MS/MS) invivo_collect->invivo_analyze invivo_analyze->disp_collect disp_container Place in Labeled Hazardous Waste Container disp_collect->disp_container disp_dispose Dispose According to Institutional & Local Regulations disp_container->disp_dispose

Caption: Workflow for the safe handling and experimental use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar Hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.